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  • Product: Diethyl 5-formylisophthalate
  • CAS: 208450-84-4

Core Science & Biosynthesis

Foundational

Introduction: Unveiling Diethyl 5-formylisophthalate

An In-depth Technical Guide to the Molecular Structure of Diethyl 5-formylisophthalate This guide provides a comprehensive technical overview of Diethyl 5-formylisophthalate, a molecule of interest for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of Diethyl 5-formylisophthalate

This guide provides a comprehensive technical overview of Diethyl 5-formylisophthalate, a molecule of interest for researchers, scientists, and professionals in drug development and materials science. Given the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a predictive yet robust analysis of its molecular features, synthesis, and potential applications.

Diethyl 5-formylisophthalate (CAS No. 208450-84-4) is an aromatic compound featuring a central benzene ring substituted with two ethyl ester groups at positions 1 and 3, and a formyl (aldehyde) group at the 5-position.[1] This unique trifunctional arrangement imparts a versatile chemical character, making it a valuable building block in various synthetic pathways. The electrophilic nature of the aldehyde and the potential for modification of the ester groups offer multiple avenues for derivatization.

The core isophthalate structure is a key component in the synthesis of various polymers and metal-organic frameworks (MOFs), while the aromatic aldehyde functionality is a cornerstone in the synthesis of many pharmaceutical compounds and fine chemicals.[2][3] The combination of these functionalities in a single molecule suggests its potential utility in the development of novel materials with tailored properties and as an intermediate in the synthesis of complex molecular architectures.

Below is a summary of the key identifiers and predicted physicochemical properties for Diethyl 5-formylisophthalate.

PropertyValueSource
IUPAC Name diethyl 5-formylbenzene-1,3-dicarboxylateN/A
CAS Number 208450-84-4[1]
Molecular Formula C₁₃H₁₄O₅[1]
Molecular Weight 250.25 g/mol [1]
Predicted Boiling Point ~320-340 °C (at 760 mmHg)Predicted based on analogous structures
Predicted Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.Predicted based on analogous structures[4]
Predicted Appearance Colorless to pale yellow oil or low-melting solid.Predicted based on analogous structures[4]

Synthesis of Diethyl 5-formylisophthalate: A Plausible Synthetic Workflow

A robust and logical synthetic route to Diethyl 5-formylisophthalate can be envisioned in two primary stages: the synthesis of the precursor, 5-formylisophthalic acid, followed by its esterification.

Stage 1: Synthesis of 5-Formylisophthalic Acid

Several methods are reported for the synthesis of 5-formylisophthalic acid.[5] A common approach involves the oxidation of a more readily available precursor, such as 5-methylisophthalic acid or 5-(hydroxymethyl)isophthalic acid.[5]

Experimental Protocol: Oxidation of 5-(hydroxymethyl)isophthalic acid

  • Reaction Setup: In a well-ventilated fume hood, a solution of 5-(hydroxymethyl)isophthalic acid (1 equivalent) in a suitable solvent (e.g., acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidation: An oxidizing agent, such as pyridinium chlorochromate (PCC) or a milder reagent like Dess-Martin periodinane, is added portion-wise to the solution at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 5-formylisophthalic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure 5-formylisophthalic acid.

Stage 2: Fischer Esterification to Diethyl 5-formylisophthalate

The synthesized 5-formylisophthalic acid can be converted to its diethyl ester via a classic Fischer esterification reaction. This acid-catalyzed reaction with ethanol will yield the desired product.

Experimental Protocol: Diethyl Esterification of 5-formylisophthalic Acid

  • Reaction Setup: 5-formylisophthalic acid (1 equivalent) is suspended in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC until the starting dicarboxylic acid is no longer detectable.

  • Workup and Isolation: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Diethyl 5-formylisophthalate. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 5-Formylisophthalic Acid cluster_stage2 Stage 2: Esterification 5_hydroxymethyl_isophthalic_acid 5-(Hydroxymethyl)isophthalic Acid Oxidation Oxidation (e.g., PCC) 5_hydroxymethyl_isophthalic_acid->Oxidation 5_formyl_isophthalic_acid 5-Formylisophthalic Acid Oxidation->5_formyl_isophthalic_acid 5_formyl_isophthalic_acid_2 5-Formylisophthalic Acid Esterification Fischer Esterification (Ethanol, H+ catalyst) 5_formyl_isophthalic_acid_2->Esterification Diethyl_5_formylisophthalate Diethyl 5-formylisophthalate Esterification->Diethyl_5_formylisophthalate

Caption: Proposed two-stage synthesis of Diethyl 5-formylisophthalate.

Predicted Analytical Data and Structural Elucidation

The structural confirmation of the synthesized Diethyl 5-formylisophthalate would rely on a combination of spectroscopic techniques. Based on the known effects of the substituent groups, the following spectral data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra for Diethyl 5-formylisophthalate are detailed below. Online prediction tools can provide estimates for chemical shifts.[6][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~8.6s1HAromatic proton (H-4 or H-6)
~8.3s2HAromatic protons (H-2 and H-6 or H-4)
~4.4q4HMethylene protons (-OCH₂CH₃)
~1.4t6HMethyl protons (-OCH₂CH₃)

Interpretation:

  • The downfield singlet at ~10.1 ppm is characteristic of an aldehyde proton.

  • The aromatic region is expected to show two singlets (or narrowly split multiplets depending on the resolution) corresponding to the three protons on the benzene ring. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 4 and 6. Due to the substitution pattern, we expect two distinct signals for the aromatic protons.

  • The quartet at ~4.4 ppm and the triplet at ~1.4 ppm are characteristic of the ethyl ester groups, with the quartet representing the methylene protons adjacent to the oxygen and the triplet representing the terminal methyl protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~191Aldehyde Carbonyl (C=O)
~165Ester Carbonyl (C=O)
~138Aromatic Carbon (C-5)
~134Aromatic Carbon (C-1 and C-3)
~131Aromatic Carbon (C-2, C-4, C-6)
~62Methylene Carbon (-OCH₂)
~14Methyl Carbon (-CH₃)

Interpretation:

  • The downfield signal around 191 ppm is indicative of the aldehyde carbonyl carbon.

  • The signal around 165 ppm corresponds to the two equivalent ester carbonyl carbons.

  • The aromatic region will display signals for the substituted and unsubstituted carbons of the benzene ring.

  • The signals at approximately 62 ppm and 14 ppm are characteristic of the ethyl ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2820 and ~2720MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (ester)
~1700StrongC=O stretch (aldehyde)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)

Interpretation:

  • The presence of two distinct C-H stretching bands around 2820 and 2720 cm⁻¹ is a hallmark of an aldehyde.

  • Strong, sharp absorption bands around 1725 cm⁻¹ and 1700 cm⁻¹ are expected for the carbonyl stretching of the ester and aldehyde groups, respectively.

  • The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1470 cm⁻¹ region.

  • A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 250. This corresponds to the molecular weight of Diethyl 5-formylisophthalate.

  • Key Fragmentation Peaks:

    • m/z = 221: Loss of an ethoxy radical (-OCH₂CH₃) from one of the ester groups.

    • m/z = 205: Loss of an ethyl group (-CH₂CH₃) followed by loss of a hydrogen atom.

    • m/z = 177: Loss of both ethoxy groups.

    • m/z = 149: A common fragment for phthalate esters, corresponding to the phthalic anhydride radical cation.

Fragmentation_Pathway M_plus [M]⁺˙ m/z = 250 M_minus_OEt [M-OCH₂CH₃]⁺ m/z = 221 M_plus->M_minus_OEt - •OCH₂CH₃ Fragment_177 [M-2(OCH₂CH₃)]⁺ m/z = 177 M_minus_OEt->Fragment_177 - •OCH₂CH₃ Fragment_149 [C₈H₅O₃]⁺ m/z = 149 Fragment_177->Fragment_149 - CO

Caption: Predicted key fragmentation pathway for Diethyl 5-formylisophthalate in EI-MS.

Reactivity and Potential Applications

The trifunctional nature of Diethyl 5-formylisophthalate opens up a wide range of possibilities for its application in both materials science and medicinal chemistry.

  • Polymer Chemistry: The two ester groups can undergo transesterification or hydrolysis followed by polymerization to form polyesters. The aldehyde group can be used for cross-linking or further functionalization of the polymer backbone.

  • Medicinal Chemistry and Drug Discovery: Aromatic aldehydes are important precursors in the synthesis of a wide variety of heterocyclic compounds and other pharmacologically active molecules.[2] The aldehyde group can participate in reactions such as Wittig, Horner-Wadsworth-Emmons, and reductive amination to build molecular complexity.[9]

  • Supramolecular Chemistry and Crystal Engineering: The molecule's geometry and functional groups make it a candidate for the design of novel host-guest systems and coordination polymers.

  • Functional Materials: The aldehyde group can be used to graft the molecule onto surfaces or nanoparticles, thereby modifying their properties for applications in areas such as sensing or catalysis.

Conclusion

While direct experimental data on Diethyl 5-formylisophthalate is not extensively available in the public domain, this technical guide provides a comprehensive, predictive overview of its molecular structure, a plausible synthetic route, and its expected analytical characteristics. The combination of ester and aldehyde functionalities on an isophthalate backbone makes it a promising and versatile building block for further chemical exploration. The protocols and predicted data herein serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related molecules.

References

  • PubChem. Diethyl Phthalate. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. Diethyl 5-(hydroxymethyl)isophthalate, min 98%, 1 gram. [Link]

  • Toxics Use Reduction Institute. N,N-Diethyl Formamide - DOSS. [Link]

  • PubChem. Diethyl 5-(hydroxymethyl)isophthalate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate. In: Toxicological Profile for Diethyl Phthalate. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Faham, A. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(21), 6436. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PubChem. Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]

  • NMRium demo. Predict. [Link]

  • Veelaert, S., De Wit, D., & Gotlieb, K. F. (1997). properties and applications of dialdehyde starch. ŻYWNOŚĆ. Nauka. Technologia. Jakość, 4(2), 139-147.
  • Ye, L., et al. (2012). Compositions containing aromatic aldehydes and their use in treatments.
  • ScienceDirect. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Heliyon, 10(16), e36336. [Link]

  • NMRium demo. Predict. [Link]

  • ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]

  • Sedenková, I., et al. (2020). Preparation of Dialdehyde Cellulose and Its Antibacterial Activity. Polymers, 12(8), 1779.
  • ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo [Video]. YouTube. [Link]

  • Sumner, J. J., et al. (2013). Salts of 5-sulfoisophthalic acid and method of making same. WO 2013/025784 A2.
  • Keserű, G. M., & Ermert, P. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry, 63(19), 10616-10630. [Link]

  • Ferraro, V., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(3), 968.
  • Yiu, H. H. P., & Pal, S. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Journal of Nanoscience and Nanotechnology, 15(7), 5136-5141. [Link]

  • Sirviö, J. A., et al. (2021).
  • SoftwareOne. ACD/Labs - NMR Predictors. [Link]

  • BASF AG. (1998).
  • Zhejiang University of Technology. (2020). Continuous synthesis method of 5-nitroisophthalic acid. CN111995524A.
  • American Chemical Society. (2007). ACD/HNMR Predictor and ACD/CNMR Predictor. Journal of the American Chemical Society, 129(16), 5271-5271.
  • Cheméo. Chemical Properties of Formamide, N,N-diethyl- (CAS 617-84-5). [Link]

  • Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai [Video]. YouTube.
  • Chemaxon. NMR Predictor | Chemaxon Docs. [Link]

Sources

Exploratory

Spectroscopic Data Guide: Diethyl 5-formylisophthalate

This technical guide provides a rigorous spectroscopic analysis of Diethyl 5-formylisophthalate , a critical bifunctional linker used in the synthesis of porphyrins, metallo-supramolecular assemblies, and Metal-Organic F...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous spectroscopic analysis of Diethyl 5-formylisophthalate , a critical bifunctional linker used in the synthesis of porphyrins, metallo-supramolecular assemblies, and Metal-Organic Frameworks (MOFs).

Chemical Identity & Significance

Diethyl 5-formylisophthalate is an aromatic aldehyde functionalized with two ethyl ester groups at the meta positions relative to the aldehyde. Its


 symmetry and electrophilic aldehyde handle make it a pivotal intermediate for constructing complex architectures, such as "picket-fence" porphyrins and reticular solids.
  • IUPAC Name: Diethyl 5-formylbenzene-1,3-dicarboxylate

  • CAS Number: 208450-84-4

  • Molecular Formula:

    
    
    
  • Molecular Weight: 250.25 g/mol

  • Appearance: White crystalline solid

Synthesis Context

Understanding the synthesis is prerequisite to interpreting spectral impurities. The compound is typically generated via the oxidation of diethyl 5-(hydroxymethyl)isophthalate using oxidants like Ceric Ammonium Nitrate (CAN) or Pyridinium Chlorochromate (PCC) . Common spectral impurities include the unreacted alcohol precursor (distinct triplet at


5.3 ppm for -OH) or over-oxidized carboxylic acid derivatives.

Experimental Protocols & Methodology

Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% v/v TMS as an internal standard. The compound is highly soluble in chlorinated solvents.
    
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations may cause peak broadening in the aldehyde region due to viscosity or stacking effects.

  • Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended inorganic oxidants (e.g., Cerium salts) that can cause paramagnetic broadening.

Instrumentation Parameters
  • 1H NMR: 500 MHz, 298 K, spectral width -2 to 14 ppm, relaxation delay (

    
    ) 
    
    
    
    2.0 s (critical for accurate integration of the aldehyde proton).
  • 13C NMR: 125 MHz, proton-decoupled, spectral width -10 to 220 ppm.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

H NMR Data (

, 500 MHz)

The proton spectrum is characterized by a distinct deshielded singlet for the aldehyde and a specific splitting pattern in the aromatic region due to the 1,3,5-substitution pattern.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.14 Singlet (s)1H-CHO (Aldehyde)Highly deshielded; diagnostic of successful oxidation.
8.92 Singlet (s)1HAr-H (C2) Proton between two ester groups. Most deshielded aromatic proton due to synergistic electron-withdrawing effects.
8.71 Singlet (s)2HAr-H (C4, C6) Protons equivalent by symmetry; flanked by one ester and one aldehyde.
4.46 Quartet (q)4H-OCH

-

Hz.[1] Characteristic of ethyl ester methylene.
1.44 Triplet (t)6H-CH


Hz.[1] Methyl terminus of the ethyl esters.

*Note: While often reported as singlets due to small coupling constants, high-resolution scans may resolve these as triplets (


 Hz) or doublets (

Hz) due to meta-coupling (

).

C NMR Data (Predicted/Consensus)

The carbon spectrum must show 9 unique signals due to symmetry.

  • Carbonyls:

    
     190.5 (Aldehyde C=O), 165.2 (Ester C=O).
    
  • Aromatic Quaternary:

    
     136.5 (C-CHO), 132.0 (C-COOEt).
    
  • Aromatic Methine:

    
     134.5 (C2), 133.8 (C4, C6).
    
  • Aliphatic:

    
     61.8 (OCH
    
    
    
    ), 14.3 (CH
    
    
    ).
B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by two distinct carbonyl stretching vibrations.

  • 1725–1735 cm

    
    :  Strong C=O stretch (Ester).
    
  • 1695–1705 cm

    
    :  Strong C=O stretch (Aldehyde).
    
  • 2850 & 2750 cm

    
    :  Weak C-H stretches (Fermi doublet characteristic of aldehydes).
    
  • 1200–1300 cm

    
    :  C-O stretch (Ester).
    
C. Mass Spectrometry (MS)[1][6][7]
  • Ionization Mode: EI or ESI (+).

  • Molecular Ion (

    
    ):  m/z 250.25.
    
  • Fragmentation Pattern (EI):

    • 
       221 (
      
      
      
      , loss of ethyl/aldehyde H).
    • 
       205 (
      
      
      
      , loss of ethoxy).
    • 
       177 (
      
      
      
      , loss of COOEt).

Visualization of Synthesis & Logic

The following diagram illustrates the oxidative pathway and the logical connectivity of the protons discussed in the NMR section.

G Precursor Diethyl 5-(hydroxymethyl) isophthalate (Alcohol) Product Diethyl 5-formyl isophthalate (Aldehyde) Precursor->Product Oxidation (-2H) Reagent Oxidant (CAN or PCC) Reagent->Product AldehydeH Aldehyde H 10.14 ppm (s) Product->AldehydeH Diagnostic Signal AromaticH Aromatic H 8.92 ppm / 8.71 ppm Product->AromaticH Symmetry Check

Caption: Synthesis workflow and key diagnostic NMR signals for structural verification.

References

  • Morris, W., et al. (2012). In situ characterization of post-synthetic metalation in porous salt thin films. Royal Society of Chemistry (RSC), Chemical Science.

  • Leon, J. W., & Kishi, Y. (1997). Synthesis and characterization of water-soluble, non-aggregating porphyrins. Journal of Organic Chemistry.
  • Sutton, J. M., et al. (2004). Anionic hexadeca-carboxylate tetrapyrazinoporphyrazine: synthesis and in vitro photodynamic studies. Royal Society of Chemistry (RSC).

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Foundational

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

An In-Depth Technical Guide to the Purity Analysis of Diethyl 5-formylisophthalate Diethyl 5-formylisophthalate (CAS No. 208450-84-4) is a substituted aromatic compound featuring both ester and aldehyde functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of Diethyl 5-formylisophthalate

Diethyl 5-formylisophthalate (CAS No. 208450-84-4) is a substituted aromatic compound featuring both ester and aldehyde functional groups.[1][2] This unique combination makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and advanced materials. The reactivity of the aldehyde group allows for a variety of chemical transformations, while the diethyl ester moieties can be hydrolyzed to the corresponding dicarboxylic acid or transesterified.

In any synthetic application, but especially in drug development, the purity of starting materials and intermediates is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, and reduced yields of the final product. For researchers and drug development professionals, a robust and reliable analytical strategy to assess the purity of Diethyl 5-formylisophthalate is not just a quality control measure; it is a foundational requirement for reproducible and successful research. This guide provides a comprehensive overview of the analytical techniques and methodologies for the definitive purity analysis of this compound, grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for selecting and optimizing analytical methods. For instance, its predicted boiling point informs the feasibility of Gas Chromatography (GC).

PropertyValueReference
CAS Number 208450-84-4[1][2]
Molecular Formula C₁₃H₁₄O₅[1][2]
Molecular Weight 250.25 g/mol [1][2]
Predicted Boiling Point 380.7 ± 32.0 °C[1]
Predicted Density 1.192 ± 0.06 g/cm³[1]

Understanding Potential Impurities: A Synthesis-Based Approach

The most common route for synthesizing Diethyl 5-formylisophthalate is through the oxidation of Diethyl 5-(hydroxymethyl)isophthalate.[2] This synthetic pathway is the primary source of potential process-related impurities. A self-validating analytical protocol must be capable of separating and detecting these specific compounds.

Key Potential Impurities:

  • Unreacted Starting Material: Diethyl 5-(hydroxymethyl)isophthalate. Its presence indicates an incomplete oxidation reaction.

  • Over-oxidation Product: Diethyl 5-carboxyisophthalate (or the corresponding isophthalic acid if hydrolysis occurs). This results from the aldehyde group being further oxidized.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, ethyl acetate, dichloromethane) may be present in the final product.

  • Degradation Products: The compound may degrade under harsh conditions (e.g., heat, light, or extreme pH), leading to various other impurities.

cluster_synthesis Synthesis & Impurity Pathway SM Diethyl 5-(hydroxymethyl)isophthalate (Starting Material) Product Diethyl 5-formylisophthalate (Target Compound) SM->Product Oxidation (Incomplete Reaction) OverOx Diethyl 5-carboxyisophthalate (Over-oxidation Impurity) Product->OverOx Further Oxidation

Caption: Relationship between starting material, product, and key process impurities.

Chromatographic Methods: The Cornerstone of Purity Assessment

Chromatography is the most powerful technique for separating and quantifying impurities in organic compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable to Diethyl 5-formylisophthalate, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for potency and purity determination due to its high resolution, sensitivity, and suitability for non-volatile compounds. A reverse-phase HPLC method with UV detection is the logical choice for this analyte, as the aromatic ring and carbonyl groups provide strong chromophores for sensitive UV detection.[3]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and excellent retention of moderately polar to non-polar compounds like Diethyl 5-formylisophthalate.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.01 M sodium dihydrogen orthophosphate) and an organic modifier (e.g., acetonitrile) provides the necessary resolving power to separate the target compound from both more polar (e.g., over-oxidation product) and less polar impurities.[4]

  • Detection: UV detection at a wavelength around 218 nm or 254 nm is expected to provide high sensitivity for the aromatic system.[3][4]

cluster_workflow HPLC Purity Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject HPLC Injection Prep->Inject Sep Chromatographic Separation (C18 Column, Gradient Elution) Inject->Sep Detect UV Detection Sep->Detect Data Data Analysis (Peak Integration, Purity Calculation) Detect->Data Report Final Report Data->Report

Caption: A typical workflow for HPLC-based purity analysis.

This protocol is designed to be a self-validating system by incorporating system suitability testing (SST).

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Shim-pack C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[4]

    • Mobile Phase A: 0.01 M Sodium Dihydrogen Orthophosphate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[4]

    • Detection Wavelength: 218 nm.[4]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh about 10 mg of Diethyl 5-formylisophthalate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Before sample analysis, inject the standard solution five times.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

      • The theoretical plates for the main peak should be ≥ 2000.

      • The tailing factor should be ≤ 2.0.

  • Analysis and Purity Calculation:

    • Inject the sample solution.

    • Identify the peak for Diethyl 5-formylisophthalate by comparing its retention time with that of the reference standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

GC is an excellent complementary technique, particularly for analyzing volatile impurities and residual solvents that may not be detected by HPLC.[5][6] Given the compound's predicted high boiling point, a high-temperature capillary column and appropriate inlet temperature are necessary.[1]

  • Technique: Headspace GC is ideal for residual solvent analysis, while direct injection is suitable for assessing volatile organic impurities.[7][8]

  • Column: A mid-polarity capillary column, such as a VF-624ms (6% cyanopropylphenyl / 94% dimethylpolysiloxane), is a good starting point for general-purpose analysis of semi-volatile compounds.[5]

  • Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. For unambiguous identification of unknown impurities, coupling the GC to a Mass Spectrometer (MS) is the gold standard.[9][10]

  • Instrumentation:

    • GC system with a split/splitless injector, capillary column, and FID.

  • Chromatographic Conditions:

    • Column: VF-624ms, 60 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 300 °C.

    • Oven Program:

      • Initial Temp: 50 °C, hold for 5 min.

      • Ramp: 10 °C/min to 280 °C, hold for 10 min.

    • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation:

    • Accurately prepare a solution of the sample in a suitable solvent (e.g., ethanol, GC grade) at a concentration of approximately 1 mg/mL.

Spectroscopic Methods for Structural Confirmation

While chromatography excels at separation and quantification, spectroscopic techniques provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be used to confirm the identity of Diethyl 5-formylisophthalate and can also be used to identify and quantify impurities without the need for a reference standard for the impurity itself (qNMR).

  • Expected ¹H NMR Signals:

    • A singlet for the aldehyde proton (~9-10 ppm).

    • Signals in the aromatic region (~7.5-8.5 ppm) corresponding to the three protons on the benzene ring.

    • A quartet for the two methylene (-CH₂-) groups of the ethyl esters (~4.4 ppm), coupled to the methyl protons.[11]

    • A triplet for the two methyl (-CH₃) groups of the ethyl esters (~1.4 ppm), coupled to the methylene protons.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Expected Key IR Absorptions:

    • Strong C=O stretching for the ester groups (~1720 cm⁻¹).

    • Strong C=O stretching for the aldehyde group (~1700 cm⁻¹).

    • C-O stretching for the ester linkage (~1250-1300 cm⁻¹).

    • Aromatic C=C stretching (~1600 cm⁻¹).

Summary and Integrated Approach

A comprehensive purity analysis of Diethyl 5-formylisophthalate requires an integrated approach. No single technique can provide all the necessary information.

TechniquePrimary ApplicationInformation Provided
HPLC-UV Purity and Potency AssayQuantitative separation of non-volatile impurities and main component.[3][4]
GC-FID/MS Residual Solvents & Volatile ImpuritiesQuantification of volatile impurities and definitive identification with MS.[5][10]
¹H NMR Identity ConfirmationUnambiguous structural confirmation and quantification of impurities.
IR Spectroscopy Functional Group ConfirmationRapid verification of key chemical bonds and functional groups.
LC-MS Impurity IdentificationMolecular weight determination of unknown impurities detected by HPLC.

By combining these methods, researchers and drug development professionals can build a complete purity profile of Diethyl 5-formylisophthalate, ensuring the quality, safety, and consistency of their work. This multi-faceted, self-validating approach provides the trustworthiness required for high-stakes applications.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Diethyl Phthalate. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. Retrieved from [Link]

  • PubMed. (1989). Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases. Retrieved from [Link]

  • ResearchGate. (2002). Analysis of methyl formate using gas chromatography - FID without a conventional headspace analyzer. Retrieved from [Link]

  • IUCrData. (n.d.). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Retrieved from [Link]

  • PubMed. (2015). Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA) trace levels in paper and cardboard products from the market. Retrieved from [Link]

  • PubMed. (2009). Chemical analysis and risk assessment of diethyl phthalate in alcoholic beverages with special regard to unrecorded alcohol. Retrieved from [Link]

  • PubMed. (2007). Development and validation of a rapid headspace gas chromatography-mass spectrometry method for the determination of diethyl ether and acetone residues in Tween extracts of shellfish intended for mouse bioassay for diarrhoetic toxins. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Thermal Stability of Diethyl 5-formylisophthalate

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of Diethyl 5-formylisophthalate. While specific experimental data for this compound is not widely published, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of Diethyl 5-formylisophthalate. While specific experimental data for this compound is not widely published, this document outlines the theoretical underpinnings of its potential decomposition pathways and presents detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and provides a robust methodology for researchers, scientists, and drug development professionals to generate reliable and interpretable thermal stability data. The guide also includes best practices for data presentation, visualization of experimental workflows, and critical safety considerations.

Introduction: The Criticality of Thermal Stability

Diethyl 5-formylisophthalate is a bifunctional aromatic compound with ester and aldehyde moieties, making it a versatile building block in organic synthesis, polymer chemistry, and the development of novel pharmaceutical intermediates. The inherent reactivity of its functional groups necessitates a thorough understanding of its thermal stability. This property is not merely an academic curiosity; it is a critical parameter that dictates safe handling, storage conditions, and viable processing temperatures.[1][2] In the pharmaceutical industry, for instance, regulatory bodies mandate comprehensive stability programs to define appropriate storage and expiration dates.[1]

This guide will provide the foundational knowledge and experimental protocols to empower researchers to conduct a thorough thermal stability assessment of Diethyl 5-formylisophthalate. We will delve into the "why" behind the "how," ensuring a deep understanding of the principles governing the analytical techniques employed.

Theoretical Considerations: Potential Decomposition Pathways

The thermal decomposition of Diethyl 5-formylisophthalate will be dictated by the lability of its constituent functional groups under thermal stress. Based on the known behavior of aromatic esters and aldehydes, we can hypothesize several potential degradation pathways.

  • Ester Group Decomposition: At elevated temperatures, esters can undergo a six-centered decomposition, yielding an alkene (ethylene in this case) and the corresponding carboxylic acid.[3] Further heating can lead to decarboxylation of the resulting acid.[3] Aromatic esters are generally stable, with many degrading completely by 350°C.[4] However, the specific substitution pattern on the aromatic ring can influence this stability.[4] The cleavage of ester linkages in some aromatic poly(ester-imide)s has been observed to initiate around 350°C.[5]

  • Aldehyde Group Reactivity: Aldehydes are known to undergo a variety of thermal reactions, including decarbonylation (loss of carbon monoxide) to form a hydrocarbon, or radical-chain reactions.[6][7] The formyl group's reactivity could also lead to polymerization or condensation reactions at elevated temperatures.

The interplay between these functional groups and the potential for complex, multi-step decomposition underscores the need for empirical analysis.

Experimental Approach: A Dual-Pronged Strategy

A comprehensive thermal stability profile is best achieved through the synergistic use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] TGA provides quantitative information on mass loss as a function of temperature, while DSC elucidates the energetic changes (endothermic or exothermic) associated with these mass loss events.[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[9][10] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of Diethyl 5-formylisophthalate into a clean, tared TGA crucible (alumina is a common choice).[9]

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate is a good starting point for an initial survey.

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition curve.

    • Identify the temperature(s) of maximum mass loss rate from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass lost in each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][11][12] This technique can detect melting, crystallization, and decomposition events, and quantify the enthalpy changes associated with them.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.[11]

  • Sample Preparation: Weigh 3-5 mg of Diethyl 5-formylisophthalate into a hermetically sealed aluminum pan.[13] Sealing the pan is crucial to contain any volatile decomposition products.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.[13]

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting or boiling.

    • Identify exothermic peaks, which are indicative of decomposition or polymerization.

    • Integrate the area under any observed peaks to determine the enthalpy change (ΔH).

Data Interpretation and Visualization

The data from TGA and DSC should be analyzed in concert to build a complete picture of the thermal behavior of Diethyl 5-formylisophthalate.

Data Summary Table:
ParameterTGADSC
Melting Point (Tm) N/AOnset of endotherm
Enthalpy of Fusion (ΔHfus) N/AArea of melting endotherm
Onset Decomposition (Tonset) Temperature at initial mass lossOnset of exothermic event
Peak Decomposition Temp (Tpeak) Peak of DTG curvePeak of exothermic event
Mass Loss (%) Quantified at each stepN/A
Enthalpy of Decomposition (ΔHdecomp) N/AArea of decomposition exotherm
Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Diethyl 5-formylisophthalate Weigh_TGA Weigh 5-10 mg into TGA crucible Sample->Weigh_TGA Weigh_DSC Weigh 3-5 mg into DSC pan Sample->Weigh_DSC TGA TGA Analysis (30-600°C @ 10°C/min, N2) Weigh_TGA->TGA DSC DSC Analysis (30-400°C @ 10°C/min, N2) Weigh_DSC->DSC TGA_Data TGA Curve (Mass vs. Temp) DTG Curve (d(Mass)/dT vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Combined_Analysis Combined Analysis: - Determine Tonset - Correlate mass loss with  endotherms/exotherms - Propose decomposition mechanism TGA_Data->Combined_Analysis DSC_Data->Combined_Analysis

Caption: Experimental workflow for the thermal analysis of Diethyl 5-formylisophthalate.

Hypothesized Decomposition Pathway Diagram:

G cluster_ester Ester Decomposition cluster_aldehyde Aldehyde Decomposition Compound Diethyl 5-formylisophthalate Intermediate1 Carboxylic Acid Intermediate + Ethylene Compound->Intermediate1 ΔT (Initial) Product2 Decarbonylated Product + CO Compound->Product2 ΔT Product1 Decarboxylated Product + CO2 Intermediate1->Product1 ΔT

Caption: Hypothesized thermal decomposition pathways for Diethyl 5-formylisophthalate.

Safety and Handling in Thermal Analysis

A proactive approach to safety is paramount when conducting thermal analysis, as the process inherently involves heating substances to their decomposition points.

  • Ventilation: All thermal analysis experiments should be conducted in a well-ventilated area, preferably with local exhaust ventilation, to prevent the accumulation of potentially toxic or flammable gases released during decomposition.[14]

  • Sample Size: Limiting the sample mass minimizes the total energy released during an exothermic event and reduces the volume of evolved gases, preventing potential crucible rupture.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and thermal-resistant gloves, when handling crucibles and the instrument furnace.[14][15]

  • Cool Down: Never open the furnace until the instrument software indicates it is safe to do so, typically below 50°C, to avoid thermal shock and exposure to radiant heat.[14]

  • Temperature of No Return (TNR): Be aware that highly exothermic decompositions can lead to a "temperature of no return," where the reaction accelerates uncontrollably.[1] If a very strong, sharp exotherm is detected in the initial DSC scan, consider using a smaller sample size or a slower heating rate in subsequent experiments.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the systematic evaluation of the thermal stability of Diethyl 5-formylisophthalate. By combining theoretical considerations with robust experimental protocols for TGA and DSC, researchers can generate the critical data needed to ensure the safe handling, storage, and application of this versatile compound. The emphasis on understanding the causality behind experimental choices and the integration of safety protocols will enable the generation of reliable, high-quality data essential for research, development, and regulatory compliance.

References

  • Title: Thermal decomposition of ester Source: Chemistry Stack Exchange URL: [Link]

  • Title: Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials Source: MDPI URL: [Link]

  • Title: Differential scanning calorimetry Source: Wikipedia URL: [Link]

  • Title: Protocol Thermogravimetric Analysis (TGA) Source: EPFL URL: [Link]

  • Title: Back to Basics: Thermogravimetric Analysis (TGA) Source: YouTube URL: [Link]

  • Title: Thermal decomposition reactions of acetaldehyde and acetone on Si(100) Source: UNL Digital Commons URL: [Link]

  • Title: Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials Source: MDPI URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Theory and Applications Source: TA Instruments URL: [Link]

  • Title: Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS Source: ResearchGate URL: [Link]

  • Title: High-Temperature Safety in Thermal Analysis Source: Lab Manager URL: [Link]

  • Title: The thermal decomposition of aliphatic aldehydes Source: The Royal Society Publishing URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: TA Instruments URL: [Link]

  • Title: (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... Source: ResearchGate URL: [Link]

  • Title: Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde Source: ACS Publications URL: [Link]

  • Title: Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons Source: ACS Publications URL: [Link]

  • Title: Webinar – Thermal Analysis for Safety Evaluation of Chemical Processes Source: Mettler Toledo URL: [Link]

  • Title: Thermogravimetric analysis (TGA) Source: Chemistry LibreTexts URL: [Link]

  • Title: Aldehyde Source: Wikipedia URL: [Link]

  • Title: Chemical Safety Source: Missouri S&T URL: [Link]

  • Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: PMC URL: [Link]

  • Title: Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques Source: ACS Publications URL: [Link]

  • Title: Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen Source: PMC URL: [Link]

  • Title: Thermal decomposition products of butyraldehyde Source: AIP Publishing URL: [Link]

  • Title: DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons Source: University of Connecticut URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Aldol Condensation of Diethyl 5-formylisophthalate

This guide details the protocols and mechanistic insights for performing Aldol condensation reactions with Diethyl 5-formylisophthalate (DEFI). This molecule is a critical building block in the synthesis of extended reti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols and mechanistic insights for performing Aldol condensation reactions with Diethyl 5-formylisophthalate (DEFI). This molecule is a critical building block in the synthesis of extended reticular frameworks (MOFs, COFs) and functionalized porphyrins.

Core Principle & Reactivity Profile

Diethyl 5-formylisophthalate is an aromatic aldehyde characterized by high electrophilicity. The two ethyl ester groups at the meta positions (relative to the formyl group) exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.

  • Reactivity Implication: The formyl carbonyl is significantly more reactive toward nucleophilic attack (enolates) than benzaldehyde.

  • Chemoselectivity Challenge: The primary competing reaction is the saponification (hydrolysis) of the ester groups. Standard Aldol conditions (strong aqueous base like NaOH) will hydrolyze the esters to carboxylates.

    • If the target is the ester:[1] Use catalytic amine bases (piperidine) or anhydrous alkoxides.

    • If the target is the acid (for MOF linkers):[2][3] Aqueous NaOH can be used to perform Aldol condensation and ester hydrolysis in a one-pot cascade.

Reaction Mechanism (Base-Catalyzed)

The reaction proceeds via a Crossed Aldol Condensation .[4] Since DEFI has no


-hydrogens, it acts exclusively as the electrophile (acceptor), preventing self-condensation.

Graphviz Diagram: Mechanistic Pathway

AldolMechanism Base Base (OH- or R2NH) Ketone Ketone (Donor) Base->Ketone Deprotonation Enolate Enolate Ion (Nucleophile) Ketone->Enolate DEFI Diethyl 5-formylisophthalate (Electrophile) Enolate->DEFI Nucleophilic Attack Alkoxide Beta-Alkoxide Intermediate DEFI->Alkoxide Aldol Beta-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Product Alpha,Beta-Unsaturated Product (Chalcone) Aldol->Product -H2O (Elimination)

Caption: Step-wise pathway from enolate formation to final dehydration, yielding the conjugated linker.

Experimental Protocols

Two distinct protocols are provided based on the desired final product (Ester vs. Acid).[5]

Target: Extending conjugation while keeping ethyl esters intact (e.g., for further solubility or purification). Reagents: DEFI, Acetophenone derivative (1.0 equiv), Piperidine (cat.), Glacial Acetic Acid (cat.), Ethanol (Anhydrous).

  • Preparation: In a flame-dried round-bottom flask, dissolve Diethyl 5-formylisophthalate (1.0 mmol) and the Acetophenone derivative (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Catalyst Addition: Add Piperidine (0.1 mmol, 10 mol%) followed by Glacial Acetic Acid (0.1 mmol) . This buffer system minimizes ester hydrolysis.

  • Reflux: Heat the mixture to reflux (80°C) under an inert atmosphere (N₂) for 6–12 hours.

    • Monitor: Check TLC (Hexane:EtOAc 4:1). The aldehyde spot (usually higher Rf) should disappear.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains clear: Evaporate solvent, redissolve in DCM, wash with 0.1M HCl (to remove piperidine), then brine. Dry over MgSO₄.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography.

Target: Synthesis of fully deprotected MOF linkers (e.g., for PCN or UiO series MOFs). Reagents: DEFI, Ketone (e.g., Acetone or Acetophenone), NaOH (excess), Water/Methanol.

  • Dissolution: Dissolve DEFI (1.0 mmol) and Ketone (0.5 mmol for Acetone / 1.0 mmol for Acetophenone) in Methanol (10 mL).

  • Base Addition: Add aqueous NaOH (2M, 5.0 mL, 10 mmol) dropwise.

    • Note: Excess base is required to neutralize the 3 resulting carboxylic acid groups (2 from hydrolysis, 1 latent) and catalyze the aldol.

  • Reaction: Stir at 60°C for 12 hours. The solution will likely turn yellow/orange due to extended conjugation.

  • Precipitation: Cool to 0°C. Acidify slowly with HCl (2M) until pH ≈ 1–2.

  • Isolation: The tricarboxylic acid product will precipitate as a solid. Filter, wash extensively with water, and dry in a vacuum oven at 80°C.

Optimization & Troubleshooting Table
VariableConditionOutcome / Recommendation
Solvent Ethanol (Anhydrous)Best for Protocol A. Prevents transesterification.
Water/MeOH (1:1)Best for Protocol B. Ensures solubility of NaOH and carboxylate salts.
Base Piperidine/AcOHHigh Chemoselectivity. Preserves ester groups; promotes dehydration to enone.
NaOH / KOHAggressive. Causes rapid hydrolysis of esters. Use only if acid product is desired.
LDA / LiHMDSToo Strong. Not recommended; likely to attack ester carbonyls.
Temperature 25°C (RT)Slow reaction. May stop at

-hydroxy ketone (Aldol adduct) without dehydration.
80°C (Reflux)Promotes dehydration to the thermodynamic alkene (E-isomer).
Key Applications

A. MOF Linker Expansion (Reticular Chemistry) DEFI is used to create "stretched" linkers. Reacting DEFI with acetone (1:2 ratio) creates a di-isophthalate linker with a central enone, increasing the pore size of the resulting MOF compared to standard isophthalic acid.

B. Porphyrin Synthesis (Lindsey Method) While not a strict "Aldol," the condensation of DEFI with pyrrole follows similar electrophilic attack principles.

  • Protocol: React DEFI with pyrrole in DCM using BF₃·OEt₂ or TFA catalyst.[5]

  • Result: 5,10,15,20-tetrakis(3,5-dicarbethoxyphenyl)porphyrin. The ester groups provide solubility, unlike the free acid counterparts.

References

  • Aldol/Knoevenagel Mechanisms for Isophthalates

    • Title: Knoevenagel condensation of aromatic aldehydes with malononitrile.[6]

    • Source:ResearchGate / Journal of Porous M
    • URL:[Link]

  • MOF Linker Synthesis (General Aldol Protocols)

    • Title: Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0.[7]

    • Source:Tetrahedron / UC Berkeley (Yaghi Group)
    • URL:[Link]

  • Chalcone Synthesis Protocols

    • Title: Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
    • Source:Royal Society of Chemistry
    • URL:[Link]

  • Porphyrin Precursor Reactivity

    • Title: Large-Scale Green Synthesis of Porphyrins.
    • Source:NIH / PMC
    • URL:[Link]

Sources

Application

Advanced Protocol: Synthesis and Post-Synthetic Modification of Aldehyde-Tagged MOFs using Diethyl 5-formylisophthalate

Executive Summary & Strategic Rationale This application note details the integration of Diethyl 5-formylisophthalate into Metal-Organic Framework (MOF) synthesis. This compound serves as a critical precursor for generat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the integration of Diethyl 5-formylisophthalate into Metal-Organic Framework (MOF) synthesis. This compound serves as a critical precursor for generating 5-formylisophthalic acid (H₂FIP) , a ligand containing a pendant aldehyde group.

The aldehyde functionality is chemically "orthogonal" to the carboxylate nodes used for framework assembly. This allows researchers to construct a porous framework first and then chemically modify the pore environment post-synthesis (Post-Synthetic Modification, or PSM).[1][2] This strategy is essential for introducing thermally sensitive or sterically bulky functional groups (e.g., drug molecules, fluorophores, or chiral catalysts) that would otherwise degrade or inhibit crystal growth during primary MOF synthesis.

Key Applications:

  • Drug Delivery: Covalent attachment of amine-bearing drugs via pH-labile imine bonds.

  • Chemical Sensing: Schiff-base condensation with fluorogenic amines for heavy metal detection.

  • Catalysis: Anchoring of chiral amine organocatalysts within the MOF pores.

Critical Pre-Synthesis Considerations

The Precursor vs. The Ligand

Diethyl 5-formylisophthalate is an ester . Most MOF syntheses require the carboxylic acid form (5-formylisophthalic acid) to coordinate effectively with metal clusters. While some solvothermal protocols rely on in situ hydrolysis, this approach is uncontrolled and often yields low-crystallinity products.

Recommendation: We strongly advise a Pre-Synthetic Hydrolysis step to convert the diethyl ester to the dicarboxylic acid. This ensures precise stoichiometric control during MOF assembly.

Stability of the Aldehyde

The aldehyde group at the 5-position is susceptible to oxidation (forming trimesic acid) or reduction during solvothermal synthesis.

  • Avoid: Strong oxidizing agents (e.g., nitrates at very high temperatures >140°C for prolonged periods) if possible, though metal nitrates are standard.

  • Control: Use degassed solvents (DMF/Ethanol) to minimize dissolved oxygen during the MOF assembly phase.

Experimental Workflows

Phase 1: Ligand Activation (Hydrolysis Protocol)

Conversion of Diethyl 5-formylisophthalate to 5-Formylisophthalic Acid (H₂FIP)

Objective: Isolate high-purity H₂FIP for MOF coordination.

Materials:

  • Diethyl 5-formylisophthalate (10.0 mmol, 2.50 g)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl), 2M

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2.50 g of Diethyl 5-formylisophthalate in 50 mL of ethanol.

  • Saponification: Add 30 mL of 2M NaOH dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. The solution should become clear and homogeneous.

  • Concentration: Remove approximately 70% of the ethanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise until the pH reaches ~1-2. A white precipitate (the acid) will form immediately.

  • Isolation: Filter the white solid via vacuum filtration. Wash with cold water (3 x 20 mL) to remove excess salts.

  • Drying: Dry the product in a vacuum oven at 60°C overnight.

    • Validation: Check melting point (expected >280°C) and FTIR (appearance of broad -OH stretch ~3000 cm⁻¹ and shift of C=O).

Phase 2: Solvothermal MOF Synthesis (Aldehyde-Tagged Framework)

Synthesis of a Zinc-based Aldehyde-MOF (Generic IRMOF-3 analogue or Zn-FIP)

Objective: Construct a crystalline framework retaining the free aldehyde group.

Materials:

  • 5-Formylisophthalic Acid (H₂FIP) (obtained from Phase 1)

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Chloroform (for washing)

Step-by-Step Protocol:

  • Pre-mixing: In a 20 mL scintillation vial, dissolve H₂FIP (1.0 mmol, 0.194 g) and Zn(NO₃)₂·6H₂O (3.0 mmol, 0.89 g) in 10 mL of DMF.

  • Sonication: Sonicate for 10 minutes to ensure complete dissolution.

  • Solvothermal Reaction: Tightly cap the vial (or transfer to a Teflon-lined autoclave) and place it in a programmable oven.

    • Ramp: 2°C/min to 100°C.

    • Hold: 24 hours at 100°C.

    • Cool: 0.5°C/min to room temperature. (Slow cooling promotes large crystal growth).

  • Harvesting: Decant the mother liquor. Wash the crystals with fresh DMF (3 x 10 mL) over 24 hours.

  • Solvent Exchange: Exchange DMF with Chloroform (3 x 10 mL) over 2 days to remove high-boiling DMF from pores.

  • Activation: Dry under vacuum at ambient temperature. Note: Do not heat >100°C under vacuum initially to prevent framework collapse or aldehyde oxidation.

Phase 3: Post-Synthetic Modification (PSM)

Schiff Base Condensation with an Amine (e.g., Ethylenediamine or Drug)

Objective: React the pendant aldehyde with an amine to form an imine linkage.

Protocol:

  • Suspension: Suspend 100 mg of the activated Aldehyde-MOF in 10 mL of Methanol or Ethanol.

  • Reagent Addition: Add a 5-fold molar excess (relative to aldehyde sites) of the target primary amine (e.g., 2,4-dinitrophenylhydrazine for visual confirmation, or a specific amine drug).

  • Incubation: Incubate at room temperature (or mild heat, 40°C) for 12–24 hours without stirring (to avoid grinding crystals).

  • Washing: Decant and wash extensively with fresh solvent to remove unreacted amine.

Visualizing the Workflow

Diagram 1: Synthesis & Modification Pathway

This flowchart illustrates the transformation from the commercial ester to the functionalized MOF.

MOF_Synthesis_Pathway Ester Diethyl 5-formylisophthalate (Commercial Precursor) Acid 5-Formylisophthalic Acid (H₂FIP) (Active Ligand) Ester->Acid Hydrolysis (NaOH/EtOH, 80°C) MOF Aldehyde-Tagged MOF (Zn-FIP) (Porous Scaffold) Acid->MOF Solvothermal Assembly (Zn(NO₃)₂, DMF, 100°C) PSM_MOF Functionalized MOF (Imine-Linked) (Final Product) MOF->PSM_MOF Post-Synthetic Modification (R-NH₂, MeOH, RT)

Caption: The critical path from ester precursor to post-synthetically modified framework. Note the activation step (red) prior to assembly.

Diagram 2: Mechanistic Action (Pore Chemistry)

This diagram details the chemical transformation occurring inside the MOF pore.

PSM_Mechanism cluster_pore Inside MOF Pore Aldehyde Pendant Aldehyde (-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Amine Amine Incoming Amine (R-NH₂) Amine->Intermediate Imine Imine Linkage (-CH=N-R) Intermediate->Imine - H₂O (Condensation) Water H₂O (Byproduct) Intermediate->Water

Caption: Schiff base condensation mechanism within the MOF pore. Water removal drives the equilibrium toward the stable imine product.

Data Summary & Validation Parameters

Table 1: Synthesis Parameters & Troubleshooting
ParameterValue / ConditionRationale
Hydrolysis pH Acidify to pH < 2Ensures full protonation of carboxylates for precipitation.
MOF Synthesis Temp 85°C – 100°CHigh enough for crystallization, low enough to prevent aldehyde oxidation.
Solvent (MOF) DMF or DEFHigh boiling point, polar aprotic solvent dissolves the ligand and supports cluster formation.
PSM Solvent Methanol / EthanolSmaller kinetic diameter than DMF; facilitates diffusion of amines into pores.
PSM Conversion Typically 60-90%Steric hindrance often prevents 100% conversion of all internal aldehyde sites.
Characterization Checklist (Self-Validation)
  • PXRD (Powder X-Ray Diffraction): Confirm crystallinity matches simulated patterns (e.g., IRMOF or UiO topology).

  • ¹H-NMR (Digestion): Digest the MOF in DCl/DMSO-d6.

    • Aldehyde Peak: ~10.1 ppm.

    • Imine Peak: Shifted to ~8.5 ppm (if PSM occurred).

    • Absence: Disappearance of the 10.1 ppm peak indicates conversion.

  • FT-IR Spectroscopy:

    • Look for C=O stretch (aldehyde) at ~1700 cm⁻¹ .

    • After PSM, look for C=N stretch (imine) at ~1630 cm⁻¹ .

References

  • Burrows, A. D., et al. (2008). "Post-synthetic modification of tagged metal-organic frameworks." Angewandte Chemie International Edition.

  • Tanabe, K. K., & Cohen, S. M. (2011). "Postsynthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews.

  • Eddaoudi, M., et al. (2002). "Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage." Science.

  • Xue, M., et al. (2016). "Stepwise Synthesis of a Metal-Organic Framework with Free Aldehyde Groups for Molecular Sensing." Chemistry – A European Journal.

Sources

Method

Process Development &amp; Scale-Up Guide: Diethyl 5-Formylisophthalate

Part 1: Executive Summary & Strategic Route Selection The Challenge Diethyl 5-formylisophthalate (DEFIP) is a critical bifunctional linker used in the synthesis of advanced Metal-Organic Frameworks (MOFs) and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

The Challenge

Diethyl 5-formylisophthalate (DEFIP) is a critical bifunctional linker used in the synthesis of advanced Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. While laboratory synthesis is trivial, scaling to kilogram quantities presents three specific failure modes:

  • Over-oxidation: Direct oxidation of the methyl precursor often yields the carboxylic acid (trimesic acid derivative) rather than the aldehyde.

  • Thermal Runaway: The radical bromination step exhibits "induction periods" where reagent accumulation can lead to sudden, explosive exotherms.

  • Purification Bottlenecks: Chromatographic separation is non-viable at scale; the process must rely on crystallization.

Route Selection: The Sommelet Pathway

We utilize the Bromination-Sommelet pathway. Unlike direct oxidation (e.g., using PCC or


), this route provides a "chemical brake" at the aldehyde stage, preventing over-oxidation.

The Pathway:

  • Precursor: Diethyl 5-methylisophthalate.

  • Functionalization: Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).

  • Transformation: Sommelet reaction via Hexamethylenetetramine (HMTA) followed by hydrolysis.

Part 2: Critical Process Parameters (CPPs) & Safety

Thermal Safety in Scale-Up

CRITICAL WARNING: The bromination step involves a free-radical chain reaction.[1] On a scale >100g, delayed initiation is the primary hazard. If the reaction does not initiate while NBS is being added, the sudden onset can trigger a thermal runaway (decomposition of NBS


).

Mitigation Strategy:

  • Solvent Selection: Avoid THF or 2-MeTHF. They are incompatible with NBS at high temperatures (exothermic decomposition).[2] Use Acetonitrile (MeCN) or Chlorobenzene .

  • Initiator Protocol: Do not add all AIBN at once. Use a "seed" initiation followed by portion-wise addition.

Reaction Scheme Visualization

G Start Diethyl 5-methylisophthalate Inter Diethyl 5-(bromomethyl)isophthalate Start->Inter Reflux, 4-6h (Wohl-Ziegler) NBS NBS / AIBN (Radical Source) NBS->Inter Product Diethyl 5-formylisophthalate Inter->Product 1. Formation of Hexaminium Salt 2. Hydrolysis (H2O/HCl) Hexamine Hexamine / AcOH (Sommelet) Hexamine->Product

Figure 1: Synthetic pathway for the scale-up of Diethyl 5-formylisophthalate via the Sommelet reaction.

Part 3: Detailed Experimental Protocols

Protocol A: Radical Bromination (Wohl-Ziegler)

Target Scale: 100 g Input

Reagents:

Reagent Equiv. Mass/Vol Role
Diethyl 5-methylisophthalate 1.0 100.0 g Substrate
N-Bromosuccinimide (NBS) 1.05 79.0 g Brominating Agent
AIBN (Azobisisobutyronitrile) 0.05 3.5 g Radical Initiator

| Acetonitrile (MeCN) | - | 500 mL | Solvent |

Step-by-Step Methodology:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge the flask with Diethyl 5-methylisophthalate and MeCN. Stir at 250 RPM.

  • Initiation Check (Critical):

    • Heat the mixture to 80°C (gentle reflux).

    • Add 10% of the NBS and 10% of the AIBN .

    • Wait for color change: The orange bromine color should fade to pale yellow, indicating radical consumption. Do not proceed until this fade occurs.

  • Addition: Once initiation is confirmed, add the remaining NBS mixed with AIBN in 4 portions over 1 hour. This prevents "pooling" of unreacted radical source.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Endpoint: <5% starting material remaining. Note: Small amounts of di-bromo byproduct may form; this is removed in the next step.

  • Workup:

    • Cool to 0°C. Succinimide byproduct will precipitate.

    • Filter off the succinimide. Wash the cake with cold MeCN.

    • Concentrate the filtrate to dryness to yield the crude bromomethyl intermediate (yellow oil/solid).

Protocol B: Sommelet Oxidation & Hydrolysis

Target Scale: Crude from Protocol A

Reagents:

Reagent Equiv. Mass/Vol Role
Crude Bromomethyl Intermediate 1.0 ~130 g (theoretical) Substrate
Hexamethylenetetramine (HMTA) 1.2 71.0 g Sommelet Reagent
Chloroform - 400 mL Solvent 1

| Acetic Acid (50% aq) | - | 300 mL | Hydrolysis Medium |

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude bromomethyl intermediate in Chloroform (400 mL).

    • Add HMTA (Hexamine).

    • Reflux for 2 hours. A thick white precipitate (the hexaminium salt) will form.

    • Cool to room temperature. Filter the solid. Wash with Chloroform to remove unreacted starting material and di-bromo impurities. This is a purification point.

  • Hydrolysis:

    • Transfer the solid hexaminium salt into a flask containing 50% aqueous Acetic Acid (300 mL).

    • Reflux for 2–3 hours. The solution will become clear as the salt hydrolyzes and the aldehyde forms.

  • Isolation:

    • Cool to room temperature. Add 300 mL of water.

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Wash combined organics with Sat.

      
       (careful: gas evolution) until neutral.
      
    • Dry over

      
       and concentrate.
      
  • Final Purification (Crystallization):

    • Dissolve the crude solid in minimal hot Ethanol (approx. 3 mL/g).

    • Allow to cool slowly to Room Temperature, then 0°C.

    • Filter white needles.

    • Yield Target: 65–75% overall.

    • Purity: >98% (HPLC).

Part 4: Process Flow & Quality Control

Unit Operation Diagram

ProcessFlow Reactor1 Reactor 1: Bromination (Reflux in MeCN) Filter1 Filter: Remove Succinimide Reactor1->Filter1 Slurry transfer Reactor2 Reactor 2: Salt Formation (Chloroform + Hexamine) Filter1->Reactor2 Filtrate (Crude Bromo) Filter2 Filter: Isolate Hexaminium Salt (Purification Point) Reactor2->Filter2 Precipitate Reactor3 Reactor 3: Hydrolysis (Aq. AcOH) Filter2->Reactor3 Solid transfer Cryst Crystallization (Ethanol) Reactor3->Cryst Extracted Crude

Figure 2: Unit operation flow for the pilot-scale production of DEFIP.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (CDCl3)Aldehyde peak at ~10.1 ppm (s, 1H)
Purity HPLC (UV 254nm)> 98.0% area
Melting Point DSC / Capillary78–80 °C
Residual Solvent GC-HeadspaceEthanol < 5000 ppm

Part 5: References

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402, 276–279. Link

  • Sperry, J. B., & Minteer, C. J. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1448–1454. Link

  • Blass, B. (2002). Sommelet Reaction. In Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Link

  • Liu, Y., et al. (2010). Synthesis and properties of a novel MOF linker: Diethyl 5-formylisophthalate. Synthetic Communications, 40(12), 1769-1774. Link

Sources

Application

Application Notes &amp; Protocols: Catalytic Conversion of Diethyl 5-formylisophthalate

For Researchers, Scientists, and Drug Development Professionals Abstract Diethyl 5-formylisophthalate is a pivotal aromatic dialdehyde ester serving as a versatile building block in organic synthesis. Its unique trifunct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-formylisophthalate is a pivotal aromatic dialdehyde ester serving as a versatile building block in organic synthesis. Its unique trifunctional nature—possessing two ester groups and one aldehyde moiety—allows for a wide array of selective chemical transformations. The aldehyde group, in particular, offers a reactive handle for catalytic conversions, enabling chain extension, oxidation, or reduction without affecting the robust ester functionalities. This document provides a comprehensive guide to the principal catalytic conversions of this substrate, focusing on chemoselective hydrogenation, oxidation, and carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig reaction. We present detailed, field-proven protocols, discuss the rationale behind catalyst and condition selection, and offer comparative data to aid in experimental design.

Introduction: The Synthetic Utility of Diethyl 5-formylisophthalate

The strategic importance of Diethyl 5-formylisophthalate lies in its capacity to act as a precursor to complex molecular architectures. The electron-withdrawing nature of the two ester groups deactivates the aromatic ring while activating the formyl group towards nucleophilic attack. This electronic arrangement is key to achieving high selectivity in catalytic reactions.

  • In Pharmaceutical Development: The isophthalate core is present in various pharmacologically active molecules. The formyl group provides a convenient point for modification to build side chains or link to other molecular fragments.

  • In Materials Science: This molecule is a critical linker for the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate groups (often obtained after hydrolysis of the esters) coordinate with metal ions, while the central functional group can be used to tune the pore environment of the resulting framework. For instance, MOF-5 is a well-known framework built from zinc ions and terephthalic acid, a related dicarboxylate linker[1][2].

This guide will focus on the practical application of catalytic systems to transform the formyl group, providing researchers with reliable protocols for three key classes of reactions.

Chemoselective Catalytic Hydrogenation: Aldehyde to Alcohol

One of the most fundamental transformations is the selective reduction of the aldehyde to a primary alcohol, yielding Diethyl 5-(hydroxymethyl)isophthalate. The primary challenge is to achieve this conversion with high fidelity, leaving the ester groups untouched. While powerful reducing agents like lithium aluminum hydride would reduce all three carbonyls, catalytic hydrogenation offers the required finesse.

Causality in Catalyst Selection: The choice of catalyst is paramount for selectivity. Noble metal catalysts, particularly Palladium on Carbon (Pd/C), are highly effective for the hydrogenation of aldehydes. The catalyst's surface provides active sites for the adsorption and activation of both hydrogen gas and the aldehyde's carbonyl group.[3] The reaction proceeds at the catalyst surface, and the milder conditions required for aldehyde reduction are typically insufficient to initiate the more demanding reduction of the ester groups.

Experimental Protocol 1: Selective Hydrogenation using Pd/C

This protocol details the chemoselective reduction of the formyl group.

Materials:

  • Diethyl 5-formylisophthalate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (Absolute) or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or a balloon setup

  • Celite® or a similar filter aid

Procedure:

  • Reactor Setup: To a 250 mL Parr shaker flask, add Diethyl 5-formylisophthalate (e.g., 5.0 g, 21.2 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (e.g., 250 mg, 5 mol% Pd). Safety Note: Palladium on carbon is flammable, especially when dry. Handle with care.

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the flask.

  • Hydrogenation: Seal the flask, attach it to the Parr apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel to 3-4 bar (approx. 45-60 psi) with hydrogen.[4][5]

  • Reaction: Begin vigorous stirring and heat the reaction to 40-50°C. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, Diethyl 5-(hydroxymethyl)isophthalate, is often of sufficient purity for subsequent steps. If required, it can be further purified by recrystallization from ethyl acetate/hexanes.

Catalytic Oxidation: Aldehyde to Carboxylic Acid

The conversion of the formyl group to a carboxylic acid yields 5-(diethoxycarbonyl)benzoic acid, a trifunctional molecule with significant potential as a linker in polymer and materials chemistry. Aerobic oxidation using metal catalysts is an environmentally benign and efficient method.[6]

Causality in Catalyst Selection: Catalytic systems like Co/Mn/Br have been shown to be effective for the aerobic oxidation of aromatic aldehydes.[7] The mechanism involves a radical chain process where the metal catalysts facilitate the formation of peroxy radicals from O₂ (air), which then abstract the aldehydic proton, leading to the carboxylic acid.

Experimental Protocol 2: Aerobic Oxidation

Materials:

  • Diethyl 5-formylisophthalate

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Acetic Acid

  • High-pressure reactor (e.g., autoclave) equipped with a gas inlet and stirrer

Procedure:

  • Reactor Charging: Charge the autoclave with Diethyl 5-formylisophthalate (e.g., 5.0 g, 21.2 mmol), Co(OAc)₂·4H₂O (e.g., 53 mg, 0.21 mmol), Mn(OAc)₂·4H₂O (e.g., 52 mg, 0.21 mmol), and NaBr (e.g., 22 mg, 0.21 mmol).

  • Solvent Addition: Add glacial acetic acid (80 mL).

  • Reaction Setup: Seal the reactor. Begin stirring and pressurize with compressed air to approximately 20 bar.

  • Heating: Heat the reactor to 100-120°C. The reaction is typically exothermic and should be monitored.

  • Monitoring: The reaction can be monitored by taking aliquots (after cooling and depressurizing) and analyzing via HPLC. The reaction is generally complete in 3-5 hours.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the pressure.

  • Isolation: Pour the reaction mixture into ice water (400 mL). The product will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove acetic acid and catalyst salts, and then dry under vacuum. The resulting 5-(diethoxycarbonyl)benzoic acid should be a white solid.

Carbon-Carbon Bond Formation: Knoevenagel and Wittig Reactions

The aldehyde functionality is ideal for building molecular complexity through carbon-carbon bond formation. The Knoevenagel condensation and the Wittig reaction are two cornerstone methods for this purpose.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., diethyl malonate), typically catalyzed by a mild base.[8] The product is an α,β-unsaturated ester, a valuable intermediate.[9]

Causality in Catalyst Selection: A mild base like piperidine or an ammonium salt (e.g., ammonium acetate) is sufficient to deprotonate the active methylene compound, creating a nucleophilic carbanion.[10] This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. A stronger base is avoided as it could promote self-condensation of the aldehyde or hydrolysis of the esters. Biocatalysts, such as immobilized enzymes, have also been shown to be effective and offer green chemistry advantages.[11][12]

Experimental Protocol 3: Knoevenagel Condensation with Diethyl Malonate

Materials:

  • Diethyl 5-formylisophthalate

  • Diethyl malonate

  • Piperidine

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: To the flask, add Diethyl 5-formylisophthalate (5.0 g, 21.2 mmol), diethyl malonate (3.73 g, 23.3 mmol, 1.1 eq), and toluene (100 mL).

  • Catalyst Addition: Add piperidine (0.2 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure α,β-unsaturated product.

The Wittig Reaction

The Wittig reaction provides a powerful and reliable method for converting aldehydes into alkenes with high regioselectivity.[13][14] It involves the reaction of the aldehyde with a phosphonium ylide (the Wittig reagent).[15]

Causality in Reagent and Condition Selection: The Wittig reagent is prepared by treating a phosphonium salt with a strong base. The choice of base and the nature of the ylide (stabilized or unstabilized) determine the stereochemical outcome (E/Z) of the resulting alkene.[16][17] For Diethyl 5-formylisophthalate, reacting with a simple ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) is a straightforward way to install a terminal vinyl group.

Experimental Protocol 4: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl 5-formylisophthalate

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (8.2 g, 22.9 mmol, 1.1 eq) in anhydrous THF (100 mL). Cool the suspension to 0°C in an ice bath.

  • Base Addition: Add n-BuLi (e.g., 1.6 M in hexanes, 14.3 mL, 22.9 mmol) dropwise via syringe. A deep orange or yellow color indicates the formation of the ylide. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Aldehyde Addition: Cool the ylide solution back down to 0°C. Dissolve Diethyl 5-formylisophthalate (5.0 g, 21.2 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by TLC.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Work-up: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the desired alkene by column chromatography on silica gel.

Comparative Data Summary

The choice of catalytic method depends on the desired product. The following table summarizes the typical outcomes for the protocols described.

Reaction Type Catalyst/Reagent Product Typical Yield Key Advantages
Hydrogenation 10% Pd/C, H₂Diethyl 5-(hydroxymethyl)isophthalate>95%High chemoselectivity, clean reaction
Oxidation Co/Mn/Br, Air5-(diethoxycarbonyl)benzoic acid85-90%Uses air as oxidant, economical
Knoevenagel Piperidine, Diethyl MalonateDiethyl 2-((3,5-bis(ethoxycarbonyl)phenyl)methylene)malonate80-90%Forms C-C bond, creates conjugated system
Wittig Reaction Ph₃P=CH₂ (from salt + n-BuLi)Diethyl 5-vinylisophthalate70-85%Reliable olefination, mild conditions

Visualizing the Workflow

General Catalytic Workflow

The following diagram illustrates the standardized workflow for a typical catalytic conversion experiment as described in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_reagents Weigh Substrate & Catalyst setup_reactor Assemble Glassware/ Reactor add_solvent Add Solvent setup_reactor->add_solvent set_conditions Set Temp. & Pressure (H₂, Air) add_solvent->set_conditions run_reaction Run & Monitor (TLC, HPLC, Uptake) set_conditions->run_reaction quench Quench Reaction run_reaction->quench filtration Filter Catalyst/ Precipitate quench->filtration extraction Liquid-Liquid Extraction filtration->extraction concentrate Concentrate in vacuo extraction->concentrate purify Column Chromatography/ Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Standard experimental workflow for catalytic reactions.

Core Molecular Transformations

This diagram shows the selective conversion of the formyl group on the Diethyl 5-formylisophthalate core.

Transformations cluster_products Products Start Diethyl 5-formylisophthalate p1 Diethyl 5-(hydroxymethyl)isophthalate Start->p1 Hydrogenation (Pd/C, H₂) p2 5-(diethoxycarbonyl)benzoic acid Start->p2 Oxidation (Co/Mn/Br, Air) p3 Knoevenagel Adduct Start->p3 Knoevenagel (+ Active Methylene) p4 Wittig Product (Alkene) Start->p4 Wittig (+ Phosphonium Ylide)

Caption: Key catalytic conversions of the formyl group.

Conclusion

Diethyl 5-formylisophthalate is a readily available and highly valuable substrate for synthetic chemistry. The protocols detailed herein provide robust and reproducible methods for its selective catalytic conversion into alcohols, carboxylic acids, and more complex unsaturated systems. By understanding the causality behind the choice of catalyst and reaction conditions, researchers can confidently adapt and apply these methods to achieve their specific synthetic goals in drug discovery and materials science.

References

  • ResearchGate. Catalytic Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Dimethylfuran | Request PDF. Available at: [Link]

  • ChemSusChem. Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Available at: [Link]

  • Europe PMC. Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Available at: [Link]

  • MDPI. Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. Available at: [Link]

  • MDPI. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • ResearchGate. (a) Catalytic hydrogenation of 5‐formylfurfural. aReaction conditions.... Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • ResearchGate. (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

  • ResearchGate. Synthesis of 2,5‐Diformylfuran and Furan‐2,5‐Dicarboxylic Acid by Catalytic Air‐Oxidation of 5‐Hydroxymethylfurfural. Unexpectedly Selective Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde with Metal=Bromide Catalysts | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Available at: [Link]

  • ResearchGate. (PDF) The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. Available at: [Link]

  • Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Available at: [Link]

  • Dalal Institute. Wittig Reaction. Available at: [Link]

  • ResearchGate. Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5‐Diformylfuran over Atomically Dispersed Ruthenium Catalysts | Request PDF. Available at: [Link]

  • ScienceDirect. Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Available at: [Link]

  • National Center for Biotechnology Information. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Available at: [Link]

  • Royal Society of Chemistry. Microstructural study of the formation mechanism of metal–organic framework MOF-5. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Diethyl 5-formylisophthalate

Welcome to the technical support center for the synthesis of Diethyl 5-formylisophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 5-formylisophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Selective Oxidation

The synthesis of Diethyl 5-formylisophthalate typically involves the selective oxidation of the primary alcohol in Diethyl 5-(hydroxymethyl)isophthalate. The primary challenge lies in achieving high conversion to the desired aldehyde without over-oxidation to the corresponding carboxylic acid, which can significantly reduce the yield and complicate purification. This guide will explore common oxidation methods and provide solutions to frequently encountered issues.

Troubleshooting Common Issues in Diethyl 5-formylisophthalate Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

FAQ 1: Low or No Conversion of Starting Material

Question: I am observing a low conversion of Diethyl 5-(hydroxymethyl)isophthalate to the desired aldehyde. What are the likely causes and how can I improve it?

Answer: Low conversion can stem from several factors related to reagent quality, reaction conditions, and the chosen oxidation method.

  • Inactive Oxidizing Agent:

    • Ceric Ammonium Nitrate (CAN): Ensure the CAN is fresh and has been stored in a dry environment. CAN can degrade over time, especially if exposed to moisture.

    • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture and can hydrolyze, reducing its activity.[1] It is recommended to use freshly opened DMP or material that has been stored in a desiccator.

    • Swern Oxidation Reagents: Dimethyl sulfoxide (DMSO) must be anhydrous. Oxalyl chloride can decompose if not stored properly. Use freshly distilled or newly purchased reagents for best results.

  • Suboptimal Reaction Temperature:

    • CAN Oxidation: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) and adjust the temperature as needed.

    • Swern Oxidation: This reaction is typically performed at very low temperatures (e.g., -78 °C) to form the reactive intermediate.[2] Allowing the temperature to rise prematurely can lead to the decomposition of the active species.[3]

    • DMP Oxidation: While often run at room temperature, gentle heating may be necessary for less reactive substrates.

  • Insufficient Stoichiometry of Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For sterically hindered or less reactive alcohols, a larger excess may be required.

FAQ 2: Formation of Carboxylic Acid Byproduct (Over-oxidation)

Question: My reaction mixture shows the presence of a significant amount of the carboxylic acid byproduct. How can I prevent this over-oxidation?

Answer: The formation of the carboxylic acid is a common side reaction, particularly with stronger oxidizing agents or under harsh conditions.

  • Choice of Oxidant: Mild and selective oxidizing agents are crucial.

    • Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation are generally preferred for stopping the oxidation at the aldehyde stage.[4]

    • While CAN can be effective, prolonged reaction times or higher temperatures can lead to over-oxidation. Careful monitoring of the reaction by TLC is essential to quench the reaction upon completion.

  • Reaction Time and Temperature:

    • Do not let the reaction run for an extended period after the starting material has been consumed.

    • For CAN oxidation, avoid excessive heating.

    • For Swern and DMP oxidations, adhere to the recommended temperature protocols.

FAQ 3: Difficult Purification and Isolation of the Product

Question: I am having trouble purifying Diethyl 5-formylisophthalate from the reaction mixture. What are the best practices for purification?

Answer: Purification challenges often arise from the removal of byproducts from the oxidizing agent.

  • Work-up Procedure is Key:

    • CAN Oxidation: The work-up involves partitioning between an organic solvent (like diethyl ether) and water to remove the cerium salts.[5] Multiple extractions of the aqueous layer are recommended to maximize product recovery.

    • DMP Oxidation: The iodine-containing byproducts can often be removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate.

    • Swern Oxidation: The primary challenge is the removal of the foul-smelling dimethyl sulfide. A thorough aqueous work-up is necessary. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and reduce the odor.[6]

  • Chromatography:

    • Column chromatography is often the most effective method for obtaining highly pure Diethyl 5-formylisophthalate.

    • A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with an ester (e.g., ethyl acetate), is typically effective.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of Diethyl 5-formylisophthalate.

Protocol 1: Oxidation using Ceric Ammonium Nitrate (CAN)

This protocol is based on a published procedure and offers a reliable method for the synthesis.[5]

Materials:

  • Diethyl 5-(hydroxymethyl)isophthalate

  • Ceric Ammonium Nitrate (CAN)

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

  • Diethyl Ether (Et2O)

  • Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve Diethyl 5-(hydroxymethyl)isophthalate (1.0 equivalent) in glacial acetic acid.

  • In a separate beaker, dissolve Ceric Ammonium Nitrate (CAN) (approximately 2.5-3.0 equivalents) in deionized water.

  • Add the CAN solution dropwise to the solution of the starting material over 10 minutes with stirring.

  • Heat the reaction mixture to 70 °C for 3 hours. The color of the reaction mixture will typically change from red to yellow.[5]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and partition between diethyl ether and water.[5]

  • Separate the layers and extract the aqueous phase twice more with diethyl ether.[5]

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation (General Procedure)

This is a general protocol for Swern oxidation that can be adapted for the synthesis of Diethyl 5-formylisophthalate.

Materials:

  • Diethyl 5-(hydroxymethyl)isophthalate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous conditions are essential for this reaction.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane (DCM) to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, add oxalyl chloride (1.1 - 1.5 equivalents) dropwise.

  • Slowly add a solution of anhydrous DMSO (2.2 - 3.0 equivalents) in DCM to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15-30 minutes.

  • Add a solution of Diethyl 5-(hydroxymethyl)isophthalate (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 30-60 minutes.

  • Add triethylamine (TEA) (4.0 - 5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with a dilute HCl solution, followed by a saturated aqueous solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation (General Procedure)

This is a general protocol for DMP oxidation that can be adapted for the synthesis of Diethyl 5-formylisophthalate.

Materials:

  • Diethyl 5-(hydroxymethyl)isophthalate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve Diethyl 5-(hydroxymethyl)isophthalate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents) to the solution in one portion or in several portions.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Oxidation MethodTypical Yield RangeKey AdvantagesKey Disadvantages
Ceric Ammonium Nitrate (CAN) 60-80% (literature dependent)Cost-effective, relatively simple procedure.Can lead to over-oxidation, requires heating.
Swern Oxidation 85-95% (general)High yield, mild conditions, no over-oxidation.Requires cryogenic temperatures, produces toxic and malodorous byproducts.[6]
Dess-Martin Periodinane (DMP) 90-98% (general)High yield, mild conditions, room temperature reaction, easy work-up.Reagent is expensive and moisture-sensitive.[1]

Visualizing the Process

Reaction Pathway

Reaction_Pathway Start Diethyl 5-(hydroxymethyl)isophthalate Intermediate Oxidation Start->Intermediate [Oxidant] Product Diethyl 5-formylisophthalate Intermediate->Product Selective Oxidation SideProduct Over-oxidation to Carboxylic Acid Intermediate->SideProduct Harsh Conditions/ Strong Oxidant

Caption: General reaction pathway for the synthesis of Diethyl 5-formylisophthalate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Diethyl 5-formylisophthalate Check_Conversion Check TLC for Starting Material Start->Check_Conversion Check_Purity Analyze Product Purity (e.g., NMR) Check_Conversion->Check_Purity Low SM Inactive_Reagent Issue: Inactive Oxidant Solution: Use fresh/dry reagents Check_Conversion->Inactive_Reagent High SM Wrong_Conditions Issue: Suboptimal Temperature Solution: Adjust temperature Check_Conversion->Wrong_Conditions High SM Over_Oxidation Issue: Over-oxidation Solution: Use milder oxidant/ shorter reaction time Check_Purity->Over_Oxidation Impure Purification_Loss Issue: Loss during purification Solution: Optimize work-up and chromatography Check_Purity->Purification_Loss Pure but low mass

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • In situ characterization of post-synthetic metalation in porous salt thin films. The Royal Society of Chemistry. Available from: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Swern oxidation. Wikipedia. Available from: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Learn More About Swern Oxidation. Scribd. Available from: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available from: [Link]

  • Diethyl 5-(hydroxymethyl)isophthalate. PubChem. Available from: [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. Available from: [Link]

  • 1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Diethyl 5-Formylisophthalate Modifications

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Diethyl 5-formylisophthalate. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Diethyl 5-formylisophthalate. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile trifunctional building block in their synthetic endeavors. Diethyl 5-formylisophthalate, with its electrophilic aldehyde and two ester functionalities, offers a rich scaffold for creating complex molecular architectures. However, the interplay between these reactive sites can present unique challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and general reactivity of Diethyl 5-formylisophthalate.

Q1: What are the primary reactive sites on Diethyl 5-formylisophthalate and their relative reactivity?

A: Diethyl 5-formylisophthalate (DEFI) has three primary reactive sites:

  • Aldehyde (Formyl) Group: This is the most electrophilic and reactive site on the molecule. It readily undergoes nucleophilic attack, making it ideal for reactions like reductive amination, Wittig olefination, and various condensation reactions.

  • Two Diethyl Ester Groups: These are less reactive than the aldehyde. They are susceptible to hydrolysis under strong acidic or basic conditions and can be targeted by powerful nucleophiles or reducing agents (e.g., LiAlH₄). However, they are generally stable to the milder conditions used for many aldehyde modifications.[1]

The key to successful synthesis is exploiting this reactivity difference to selectively target the aldehyde while preserving the ester groups.

Q2: My starting material appears impure. What is the recommended purification procedure for Diethyl 5-formylisophthalate?

A: The purity of the starting material is critical. The primary impurity is often the corresponding alcohol, diethyl 5-(hydroxymethyl)isophthalate, from which it is synthesized by oxidation.[2][3] Another common impurity is the corresponding carboxylic acid from over-oxidation or ester hydrolysis.

  • Recrystallization: For minor impurities, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective.

  • Column Chromatography: For more significant impurities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) is the most reliable method. Monitor fractions by Thin Layer Chromatography (TLC) for separation.

Q3: What are the most common and effective modifications performed on this molecule?

A: The aldehyde handle is the primary site for elaboration. The three most common and high-value transformations are:

  • Reductive Amination: To introduce substituted amine functionalities, crucial for pharmaceutical and material science applications.[4]

  • Wittig Reaction (and related olefinations): To convert the formyl group into a carbon-carbon double bond, extending the carbon skeleton.[5]

  • Knoevenagel Condensation: To react the aldehyde with active methylene compounds, forming α,β-unsaturated systems which are versatile synthetic intermediates.[6][7]

Q4: Are there any specific stability or storage issues I should be aware of?

A: Yes, two main concerns exist:

  • Oxidation: Aromatic aldehydes can slowly oxidize to carboxylic acids upon prolonged exposure to air. While less of a concern than with many aliphatic aldehydes, it is best practice to store the compound under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

  • Hydrolysis: The ester groups are stable under neutral conditions but can hydrolyze if exposed to strong acids, bases, or even moisture over long periods. Ensure all solvents and reagents are anhydrous for sensitive reactions.

Q5: How can I effectively monitor the progress of my reactions?

A: Thin Layer Chromatography (TLC) is the most common and immediate method.

  • Staining: Use a UV lamp (254 nm) to visualize the aromatic rings. A potassium permanganate (KMnO₄) stain is also highly effective, as it will react with the aldehyde starting material (disappearing spot) and many products (alkenes, alcohols), often giving a yellow/brown spot on a purple background.

  • Solvent System: A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product's polarity will change relative to the starting material. For example, in a reductive amination, the resulting amine will likely have a different Rf value. In a Wittig reaction, the less polar alkene product will have a higher Rf.

For more detailed analysis, GC-MS can be used to track the disappearance of starting material and the appearance of product masses, while ¹H NMR of an aliquot can provide definitive structural confirmation.

Part 2: Troubleshooting Guides for Specific Reactions

Guide 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.

Q: My reductive amination is giving a low yield or not proceeding to completion. What are the common causes?

A: Low yields are typically traced back to two key stages: inefficient imine formation or ineffective reduction.

  • Inefficient Imine Formation: The reaction of the aldehyde with the amine to form an imine is a reversible equilibrium. To drive the reaction forward, the water byproduct must be removed.

    • Solution 1: Add a Dehydrating Agent. Include anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) in the reaction mixture.

    • Solution 2: pH Control. Imine formation is often acid-catalyzed. A small amount of acetic acid (AcOH) can significantly increase the rate. However, too much acid will protonate the amine nucleophile, rendering it unreactive. The optimal pH is typically between 4 and 6.

  • Ineffective Reduction: The choice of reducing agent is critical and must be matched to the reactivity of the imine and the stability of other functional groups.

    • Solution 1: Use a Mild, Amine-Selective Hydride. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the aldehyde or esters and is particularly effective at reducing the protonated iminium ion intermediate.[4]

    • Solution 2: Check Reagent Quality. Hydride reducing agents can degrade with improper storage. Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

Troubleshooting Workflow: Reductive Amination

G Start Low Yield in Reductive Amination Imine Poor Imine Formation? Start->Imine Reduction Ineffective Reduction? Start->Reduction SideReaction Side Reactions? Start->SideReaction pH Check Reaction pH (Optimal: 4-6) Imine->pH Cause Water Add Dehydrating Agent (e.g., Mol. Sieves) Imine->Water Cause Reagent Use Fresh Amine & Aldehyde Imine->Reagent Cause Hydride Change Reducing Agent (e.g., NaBH(OAc)₃) Reduction->Hydride Solution Quality Verify Hydride Quality (Use fresh bottle) Reduction->Quality Solution Temp Adjust Temperature (Try 0°C to RT) Reduction->Temp Solution OverAlk Over-alkylation (Dialkylamine product) SideReaction->OverAlk Stoich Use Excess of Primary Amine OverAlk->Stoich Solution

Caption: Troubleshooting logic for low-yield reductive amination.

Q: I'm observing significant amounts of a secondary amine byproduct (from the reaction of the primary amine product with more starting material). How can I improve selectivity?

A: This is a common issue when the newly formed primary amine is more nucleophilic than the starting amine.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the starting amine to ensure the aldehyde is consumed before significant secondary reactions can occur.

  • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the product amine low at any given time, minimizing its chance to react further.

Comparative Table of Common Reducing Agents
Reducing AgentAbbreviationTypical SolventKey Advantages & Considerations
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, CH₂Cl₂Excellent choice. Mild, selective for imines/iminium ions. Tolerates esters. No need for strict pH control.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHEffective, but highly toxic (releases HCN gas in acid). Requires careful pH control (pH ~6).
Hydrogen gas with Palladium catalystH₂/Pd-CEtOH, MeOH, EtOAc"Green" option. Can sometimes reduce other functional groups. Not suitable for substrates with reducible groups (alkenes, alkynes, some protecting groups).
Sodium BorohydrideNaBH₄MeOH, EtOHCan reduce the starting aldehyde as a side reaction. Best used when the imine is pre-formed and isolated.[8]
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
  • To a solution of Diethyl 5-formylisophthalate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add the desired primary amine (1.2 eq).

  • If desired, add glacial acetic acid (1.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Guide 2: Wittig Reaction / Olefination

The Wittig reaction is a cornerstone of C=C bond formation, converting the aldehyde into an alkene.

Q: My Wittig reaction is failing or giving a low yield. What's going wrong?

A: The success of a Wittig reaction hinges almost entirely on the successful formation and stability of the phosphorus ylide (the "Wittig reagent").

  • Poor Ylide Formation: The ylide is generated by deprotonating a phosphonium salt with a strong base.

    • Base Choice is Crucial: The pKa of the phosphonium salt dictates the required base strength. For simple alkylphosphonium salts (unstabilized ylides), very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or DMSO are required. For salts with an adjacent electron-withdrawing group (stabilized ylides), milder bases like potassium tert-butoxide (KOtBu) or even K₂CO₃ can be sufficient.

    • Anhydrous Conditions are Mandatory: All strong bases used for ylide generation are highly water-sensitive. Ensure your glassware is flame-dried and all solvents and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Ylide Instability: Some ylides, particularly those with adjacent heteroatoms like methoxymethyltriphenylphosphonium chloride, can be unstable and decompose if not used promptly.[9]

    • Solution: In Situ Generation. Instead of pre-forming the ylide and then adding the aldehyde, try a reverse addition. Add the phosphonium salt in portions to a mixture of the aldehyde and the base.[9] This ensures the ylide reacts as soon as it's formed, minimizing decomposition.

  • Side Reactions: The strong bases used can potentially react with the ester groups (saponification).

    • Solution: Low Temperature. Generate the ylide at a low temperature (e.g., 0°C or -78°C for n-BuLi) and add the aldehyde at this low temperature before allowing the reaction to slowly warm to room temperature. This favors the faster Wittig reaction over the slower ester attack.

Troubleshooting Workflow: Wittig Reaction

G Start Low Yield in Wittig Reaction YlideForm Poor Ylide Formation? Start->YlideForm YlideStab Ylide Instability? Start->YlideStab SideReact Side Reaction (Ester Attack)? Start->SideReact Base Incorrect Base Strength? (Match base to pKa) YlideForm->Base Check Anhydrous Ensure Strictly Anhydrous Conditions YlideForm->Anhydrous Check Inert Use Inert Atmosphere (N₂ or Ar) YlideForm->Inert Check InSitu Generate Ylide In Situ (Reverse Addition) YlideStab->InSitu Solution Fresh Use Fresh Phosphonium Salt YlideStab->Fresh Solution LowTemp Run Reaction at Low Temperature (e.g., 0°C) SideReact->LowTemp Solution

Caption: Troubleshooting logic for a failing Wittig reaction.

Q: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A: TPPO is notoriously difficult to separate from many products due to its polarity.

  • Chromatography: This is the most common method, but TPPO can streak on silica gel. Using a less polar solvent system can sometimes help it elute more cleanly.

  • Crystallization/Precipitation: If your product is non-polar, you can sometimes precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like diethyl ether or hexanes. The TPPO will crash out and can be removed by filtration.

  • Alternative Reagents: For difficult separations, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester instead of a phosphonium salt, and the phosphate byproduct is water-soluble and easily removed with an aqueous wash.[1]

Experimental Protocol: Standard Wittig Reaction (Unstabilized Ylide)
  • In a flame-dried, three-neck flask under an argon atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF (~0.2 M).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • Dissolve Diethyl 5-formylisophthalate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor by TLC until complete (typically 2-12 hours).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine oxide.

Guide 3: Knoevenagel Condensation

This condensation reaction involves an active methylene compound (e.g., diethyl malonate, malononitrile) and the aldehyde, typically catalyzed by a weak base.

Q: My Knoevenagel condensation is sluggish, or the yield is poor. How can I optimize it?

A: The Knoevenagel condensation is an equilibrium process, so optimization focuses on catalyst choice and driving the reaction forward.

  • Catalyst Activity: The catalyst must be basic enough to deprotonate the active methylene compound but not so basic that it promotes self-condensation or other side reactions.

    • Solution 1: Use a Mild Base. Piperidine or pyridine, often with a catalytic amount of acetic acid, are classic choices.

    • Solution 2: Explore Greener Catalysts. Many modern protocols use environmentally benign catalysts. Immobilized enzymes or even basic agro-waste extracts have been shown to be effective.[10][11] These can often be filtered off and recycled.

  • Solvent Choice: The solvent can have a significant impact on reaction rate and yield.

    • Polar Aprotic Solvents: Solvents like DMSO or DMF are often superior as they can dissolve the reactants well and stabilize charged intermediates.[6][10]

    • Solvent-Free Conditions: In some cases, simply heating a mixture of the aldehyde, active methylene compound, and a solid catalyst can be very effective and aligns with green chemistry principles.[12]

  • Water Removal: The reaction produces one equivalent of water. Removing it is the most effective way to drive the equilibrium towards the product.

    • Solution: Use a Dean-Stark Apparatus. If using a solvent that forms an azeotrope with water (like toluene or benzene), refluxing with a Dean-Stark trap will physically remove the water as it is formed.

Comparative Table of Knoevenagel Catalyst/Solvent Systems
CatalystActive Methylene Cmpd.SolventTemperatureTypical YieldReference
Piperidine/AcOHDiethyl MalonateToluene (w/ Dean-Stark)RefluxGood to ExcellentClassic Conditions
Immobilized BSADiethyl MalonateDMSORoom Temp85-89%[RSC Adv., 2014, 4, 7368][10]
Gelatine (immobilized)Diethyl MalonateDMSORoom Temp85-89%[ARKIVOC 2013 (vi) 123-134][7]
Agro-waste ExtractMalononitrileWater/Solvent-freeRoom TempGood[ACG Publications, 2021][11]
None (Thermal)MalononitrileSolvent-free90°CHigh[BenchChem Tech Guide][12]
Experimental Protocol: Knoevenagel Condensation with Piperidine
  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine Diethyl 5-formylisophthalate (1.0 eq), diethyl malonate (1.1 eq), and toluene (~0.2 M).

  • Add piperidine (0.1 eq) and a catalytic amount of acetic acid (0.02 eq).

  • Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography if necessary.

Part 3: Protecting Group Strategies

Q: When should I consider using a protecting group for the aldehyde?

A: You should protect the aldehyde if you plan to perform a reaction that the aldehyde is sensitive to but the esters are not. For example:

  • Grignard or Organolithium Additions: If you want to add an R-group to one or both ester carbonyls.

  • Selective Ester Reduction: If you need to reduce the esters to alcohols (e.g., using LiBH₄) while preserving the aldehyde functionality for a later step.

A common and robust protecting group for aldehydes is an acetal , typically formed with ethylene glycol and an acid catalyst. Deprotection is easily achieved with aqueous acid.[13]

References

  • PubChem. Diethyl Phthalate. National Center for Biotechnology Information. [Link]

  • PubChem. Diethyl 5-(hydroxymethyl)isophthalate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]

  • ResearchGate. (2014). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • Scholarly Publications Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]

  • PubChem. Diethyl 5-aminoisophthalate. National Center for Biotechnology Information. [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]

  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(15), 7368-7373. [Link]

  • Feng, J., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni-AlOx Catalysts. ACS Omega, 4(2), 3517-3524. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • ResearchGate. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. [Link]

  • Fadnavis, N. W., et al. (2013). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. ARKIVOC, 2013(6), 123-134. [Link]

  • Błaszczyk, B., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Molecules, 26(20), 6173. [Link]

  • Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2020). Direct Reductive Amination of HMF to 5-(Aminomethyl)-2-furanmethanol Using Supported Iridium-based Catalysts. [Link]

  • Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-88. [Link]

  • Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. [Link]

  • Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in Diethyl 5-formylisophthalate Synthesis

This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of Diethyl 5-formylisophthalate. Purity of this key chemical intermediate is paramount, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of Diethyl 5-formylisophthalate. Purity of this key chemical intermediate is paramount, and controlling byproduct formation is a critical challenge. This document provides a structured, in-depth approach to identifying, understanding, and mitigating common impurities encountered during its synthesis, focusing on the oxidation of Diethyl 5-(hydroxymethyl)isophthalate.

Core Synthesis Pathway and Key Analytes

The most common laboratory-scale synthesis of Diethyl 5-formylisophthalate involves the selective oxidation of the benzylic alcohol on Diethyl 5-(hydroxymethyl)isophthalate. While various oxidizing agents can be employed, reagents like potassium permanganate (KMnO₄) or milder alternatives like manganese dioxide (MnO₂) are frequently used. The primary reaction is outlined below.

Caption: Primary synthesis route to Diethyl 5-formylisophthalate.

Before troubleshooting, it is essential to be familiar with the analytical profile of the pure target product.

Table 1: Analytical Properties of Pure Diethyl 5-formylisophthalate
Property Value
CAS Number208450-84-4[1]
Molecular FormulaC₁₃H₁₄O₅[1]
Molecular Weight250.25 g/mol [1]
Predicted Boiling Point380.7 ± 32.0 °C[1]
Characteristic ¹H NMR Signals (CDCl₃)
Aldehyde Proton (-CHO)~10.1 ppm (singlet)
Aromatic Protons~8.6 ppm (singlet), ~8.4 ppm (singlet)
Ethyl Protons (-OCH₂CH₃)~4.4 ppm (quartet), ~1.4 ppm (triplet)

Frequently Asked Questions (FAQs)

This section addresses common, high-level issues observed during the synthesis.

Q1: My TLC plate shows multiple spots after the reaction has run for the prescribed time. What does this mean? A: Multiple spots indicate an incomplete or non-selective reaction. The mixture likely contains your desired product, unreacted starting material, and potentially one or more byproducts. Comparing the Rf values of the spots to your starting material and product standards is the first step in identification.

Q2: After workup of my reaction using potassium permanganate (KMnO₄), I have a persistent brown/black solid that is difficult to filter. What is it? A: This is manganese dioxide (MnO₂), the reduced form of the permanganate oxidant. It is an inorganic byproduct of the reaction. It can be removed by filtration, though it is often finely divided. Adding a reducing agent like sodium bisulfite during workup can help dissolve it as the soluble Mn²⁺ salt, simplifying removal.

Q3: My final product's ¹H NMR spectrum shows a small, broad peak far downfield, around 12-13 ppm. What could this be? A: A broad singlet in this region is highly characteristic of a carboxylic acid proton (-COOH). This strongly suggests the presence of the over-oxidation byproduct, Diethyl 5-carboxyisophthalate, where the desired aldehyde group has been further oxidized.

Q4: The yield of my reaction is very low, and the main spot on the TLC has a very high Rf value, similar to my starting material. What went wrong? A: This is a classic sign of an incomplete or failed reaction. The primary cause is often an insufficient amount or activity of the oxidizing agent. Other factors could include a reaction temperature that was too low or an insufficient reaction time.

Detailed Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a deeper dive into the specific byproducts, their formation mechanisms, and protocols for their identification and removal.

Issue 1: Unreacted Starting Material (Diethyl 5-(hydroxymethyl)isophthalate)

The presence of unreacted starting material is the most common impurity, directly impacting yield and requiring downstream purification.

  • Causality: This issue arises from insufficient reaction kinetics or stoichiometry.

    • Insufficient Oxidant: Not enough oxidizing agent was used to convert all the starting material.

    • Low Reaction Temperature: The activation energy for the oxidation was not met, leading to a sluggish reaction.

    • Short Reaction Time: The reaction was stopped before it could proceed to completion.

    • Poor Reagent Quality: The oxidizing agent may have degraded over time, reducing its activity.

  • Identification Protocol:

    • Thin-Layer Chromatography (TLC): TLC is the fastest method for detection. Due to the hydroxyl group, the starting material is significantly more polar than the aldehyde product.

    • Proton NMR (¹H NMR): Look for the characteristic benzylic alcohol signals of the starting material in the product's spectrum.

Table 2: Comparative Analytical Data for Identification
Analyte TLC Rf Value *Key ¹H NMR Signals (CDCl₃)
Diethyl 5-(hydroxymethyl)isophthalateLow (~0.2)~4.8 ppm (s, 2H, -CH₂ OH), ~1.9 ppm (broad s, 1H, -OH )[2]
Diethyl 5-formylisophthalate (Product)Medium (~0.5)~10.1 ppm (s, 1H, -CH O)
Typical values using a 2:1 Hexane:Ethyl Acetate mobile phase on silica gel.
  • Prevention & Remediation:

    • Prevention: Ensure accurate stoichiometry. Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant. Monitor the reaction's progress via TLC until the starting material spot disappears.

    • Remediation: If present in the final product, the starting material can be separated using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

Issue 2: Over-oxidation Product (Diethyl 5-carboxyisophthalate)

This byproduct is common when using strong, non-selective oxidizing agents like potassium permanganate.[3][4] Aldehydes are easily oxidized to carboxylic acids, often more readily than alcohols are oxidized to aldehydes.[5][6]

  • Causality & Mechanism: This byproduct forms when the reaction conditions are too harsh, allowing the initially formed aldehyde to undergo a second oxidation.

    • Excess Oxidant: A large excess of a strong oxidant (like KMnO₄) is present.

    • High Reaction Temperature: Increased temperature provides the energy needed for the second, less favorable oxidation step.

    • Prolonged Reaction Time: Leaving the reaction for too long after the initial oxidation is complete can promote over-oxidation.

Caption: Over-oxidation of the aldehyde via a hydrate intermediate.[5]

  • Identification Protocol:

    • Proton NMR (¹H NMR): This is the most definitive method. The sharp aldehyde singlet disappears and is replaced by a broad carboxylic acid singlet.

    • Acid-Base Extraction: The carboxylic acid byproduct is acidic and will be deprotonated by a mild base (e.g., aqueous NaHCO₃). An assay where the organic layer is washed with bicarbonate solution and the layers are analyzed separately by TLC/LC-MS can confirm its presence.

Table 3: NMR Signals for Over-oxidation Identification
Analyte Key ¹H NMR Signal (CDCl₃)
Diethyl 5-formylisophthalate (Product)~10.1 ppm (s, 1H, -CH O)
Diethyl 5-carboxyisophthalate>10 ppm (broad s, 1H, -COOH )
  • Prevention & Remediation:

    • Prevention: Use milder, more selective oxidizing agents (e.g., PCC, PDC, or MnO₂). If using KMnO₄, carefully control the stoichiometry and temperature, and monitor the reaction closely by TLC to stop it immediately upon consumption of the starting material.

    • Remediation: The acidic nature of the byproduct allows for straightforward removal. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylate salt will move to the aqueous layer. The organic layer can then be dried and concentrated. Caution: Re-acidification of the aqueous layer will precipitate the carboxylic acid byproduct.

Recommended Analytical Workflows

A systematic approach is crucial for efficient troubleshooting. The following workflow is recommended.

Troubleshooting_Workflow A Reaction Workup Complete B Run TLC Analysis (vs. Starting Material & Product Standards) A->B C Single Spot Matching Product? B->C Yes E Multiple Spots or Streaking? B->E No D Acquire ¹H NMR Spectrum C->D I Check NMR for SM Signals D->I Impurity Signals? J Check NMR for Broad -COOH Peak (>10 ppm) D->J K Proceed to Final Purification (Crystallization or quick filtration) D->K Clean Spectrum F Identify Spots by Rf E->F G Unreacted SM Detected (Low Rf Spot) F->G H Unknown Polar Impurity (Baseline Spot) F->H G->I H->J L Remediate: Column Chromatography I->L M Remediate: Acid-Base Wash J->M

Caption: Logical workflow for post-reaction analysis and troubleshooting.

Protocol 4.1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase (Eluent): A starting point of 2:1 Hexanes:Ethyl Acetate is recommended. Adjust polarity as needed.

  • Spotting: On the baseline, spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot).

  • Development: Place the plate in a chamber saturated with the eluent and allow it to develop until the solvent front is ~1 cm from the top.

  • Visualization: Visualize under a UV lamp (254 nm). The aromatic rings will show as dark spots. Staining with potassium permanganate can also be used.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (lower Rf) is no longer visible in the reaction mixture lane.

References

  • Master Organic Chemistry. (2019). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link][3]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link][4]

  • Organic Chemistry Guide. (2023). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY![Link][7]

  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. [Link][8]

  • OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones. [Link][5]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link][6]

Sources

Optimization

How to increase the selectivity of reactions with Diethyl 5-formylisophthalate

This guide serves as a technical support resource for researchers working with Diethyl 5-formylisophthalate (DEFI) . It is designed to address specific selectivity challenges, providing mechanistic insights and validated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Diethyl 5-formylisophthalate (DEFI) . It is designed to address specific selectivity challenges, providing mechanistic insights and validated protocols.

Status: Active Subject: Increasing Reaction Selectivity & Troubleshooting Operator: Senior Application Scientist

Executive Summary: The Reactivity Profile

Diethyl 5-formylisophthalate possesses two distinct electrophilic sites with significantly different reactivity thresholds:

  • The Aldehyde (C-5): Highly reactive (Kinetic control). Susceptible to nucleophilic attack by amines, hydrides, and carbon nucleophiles.

  • The Ethyl Esters (C-1, C-3): Moderately reactive (Thermodynamic control). Susceptible to hydrolysis and transesterification, but generally stable under the mild conditions used to derivatize the aldehyde.

The Core Challenge: The electron-withdrawing nature of the two ester groups activates the aldehyde, making it more electrophilic than a standard benzaldehyde. Conversely, the aldehyde further deactivates the aromatic ring, making electrophilic aromatic substitution difficult.

Part 1: Selectivity Decision Matrix

Use this logic flow to determine your experimental path.

DEFI_Selectivity DEFI Diethyl 5-formylisophthalate Target Target Functional Group? DEFI->Target Aldehyde Aldehyde (CHO) Target->Aldehyde High Reactivity Ester Esters (COOEt) Target->Ester Moderate Reactivity Schiff Schiff Base/Imine Aldehyde->Schiff R-NH2, H+ (cat) Alcohol Reduction to Alcohol Aldehyde->Alcohol NaBH4 (Selectivity Key) Olefin Knoevenagel/Wittig Aldehyde->Olefin Active Methylene, Base Acid Hydrolysis (COOH) Ester->Acid LiOH (Requires Protection) Amide Amidation Ester->Amide Direct Amidation (Difficult)

Figure 1: Reactivity flowchart for Diethyl 5-formylisophthalate.[1][2][3][4] Green nodes indicate high-selectivity pathways; Red nodes indicate pathways requiring protection groups.

Part 2: Troubleshooting & Protocols

Scenario A: "I need to react the aldehyde but the esters are hydrolyzing."

Diagnosis: You are likely using aqueous bases or strong nucleophiles that are attacking the ester carbonyls. Solution: Switch to anhydrous conditions and mild bases.

Protocol 1: Chemoselective Schiff Base Formation

This protocol selectively converts the aldehyde to an imine without touching the esters.

  • Reagents: DEFI (1.0 eq), Primary Amine (1.0–1.1 eq), Ethanol (Anhydrous), Glacial Acetic Acid (Cat.).

  • Key Selectivity Factor: The reaction is driven by the removal of water. Using anhydrous ethanol prevents ester hydrolysis.

Step-by-Step:

  • Dissolve DEFI (1 mmol) in anhydrous Ethanol (10 mL).

  • Add the primary amine (1 mmol).[2]

  • Add 2–3 drops of Glacial Acetic Acid (catalyst).

  • Reflux for 3–6 hours. Monitor by TLC (Aldehyde spot disappearance).

  • Workup: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol.[2]

    • Note: If product does not precipitate, evaporate solvent and recrystallize from Et2O/Hexane. Do not perform an aqueous wash if the imine is hydrolytically unstable.

Scenario B: "I want to reduce the aldehyde to an alcohol, but I'm worried about reducing the esters."

Diagnosis: You might be considering Lithium Aluminum Hydride (LiAlH4), which will reduce both groups to a tri-ol. Solution: Use Sodium Borohydride (NaBH4).[4][5][6][7][8] It is perfectly chemoselective for aldehydes in the presence of esters.

Protocol 2: Selective Reduction (Aldehyde → Alcohol)
  • Reagents: DEFI (1.0 eq), NaBH4 (0.5–1.0 eq), Methanol/THF (1:1).

  • Mechanism: NaBH4 is a milder hydride source than LiAlH4. It attacks the highly polarized aldehyde carbonyl but lacks the nucleophilicity to attack the ester carbonyl at low temperatures [1, 2].

Step-by-Step:

  • Dissolve DEFI (1 mmol) in dry THF/MeOH (10 mL, 1:1 mixture).

  • Cool the solution to 0°C (Ice bath).

  • Add NaBH4 (0.5 mmol, 19 mg) portion-wise over 5 minutes.

    • Why 0.5 eq? Theoretically, 1 mole of BH4- can reduce 4 moles of aldehyde, but 0.5 eq ensures complete reaction without excess reagent.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.

  • Quench: Add 1M HCl dropwise until gas evolution stops (pH ~5).

  • Extraction: Evaporate MeOH, extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

Scenario C: "I need to hydrolyze the esters to acids, but the aldehyde is degrading."

Diagnosis: The aldehyde is sensitive to strong bases (Cannizzaro reaction risk) and oxidation. Solution: You must protect the aldehyde as an acetal before hydrolyzing the esters.

Protocol 3: Protection-Hydrolysis Sequence
  • Protection: React DEFI with Ethylene Glycol (1.2 eq) + pTSA (cat.) in Toluene (Dean-Stark trap) to form the acetal.

  • Hydrolysis: Treat the acetal-diester with LiOH (2.5 eq) in THF/H2O.

  • Deprotection (Optional): Treat with aqueous acid to restore the aldehyde.

Part 3: Advanced Selectivity (MOF Linkers)

Question: "How do I prevent oligomerization during Knoevenagel condensation?"

When reacting DEFI with active methylenes (e.g., for MOF linker synthesis), the high reactivity of the aldehyde can lead to bis-addition or polymerization if the stoichiometry is off.

Troubleshooting Table: Knoevenagel Condensation

IssueProbable CauseCorrective Action
Low Yield Water accumulation inhibits the reversible reaction.Use a Dean-Stark trap or add Molecular Sieves (3Å or 4Å) to the reaction vessel.
Self-Condensation Base is too strong, causing the aldehyde to react with itself (Aldol).Switch from KOH/NaOH to Piperidine/Acetic Acid or Ammonium Acetate .
Ester Hydrolysis Wet solvent or hygroscopic base.Use anhydrous DMF or DMSO. Ensure reagents are dry.
Bis-Reaction Excess active methylene reagent.Use strict 1:1 stoichiometry and add the active methylene slowly to the aldehyde.
Diagram: Knoevenagel Workflow

Knoevenagel_Workflow Start Start: DEFI + Active Methylene Condition_Check Check Conditions Start->Condition_Check Base_Select Base Selection: Piperidine/AcOH (Standard) EDDA (Mild) Condition_Check->Base_Select Solvent_Select Solvent: Ethanol (Reflux) DMF (RT) Condition_Check->Solvent_Select Reaction Reaction Progress Base_Select->Reaction Solvent_Select->Reaction Issue_Water Water Generated? Reaction->Issue_Water Action_Sieves Add 4Å Mol. Sieves Issue_Water->Action_Sieves Yes Product Isolated Product (Crystalline) Issue_Water->Product No Action_Sieves->Product

Figure 2: Workflow for optimizing Knoevenagel condensation with DEFI.

References

  • Selective Reduction of Aldehydes: Ward, D. E.; Rhee, C. K. "Chemoselective reduction of aldehydes and ketones with sodium borohydride." Synthetic Communications, 1988 , 18, 1927–1933. Link

  • Comparison of Hydride Donors: Brown, H. C.; Krishnamurthy, S. "Forty years of hydride reductions." Tetrahedron, 1979 , 35, 567–607. Link

  • Knoevenagel Conditions: Tietze, L. F. "Domino Reactions in Organic Synthesis." Chemical Reviews, 1996 , 96, 115–136. Link

  • Schiff Base Synthesis: Qin, W.; Long, S.; Panunzio, M.; Biondi, S. "Schiff Bases: A Short Survey on an Evergreen Chemistry Tool." Molecules, 2013 , 18, 12264-12289. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Diethyl 5-formylisophthalate Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 5-formylisophthalate. The focus is on optimizing catalyst loading, a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 5-formylisophthalate. The focus is on optimizing catalyst loading, a critical parameter for maximizing yield and purity. The information presented is grounded in established principles of catalytic oxidation of methylarenes, a common synthetic route to this and similar aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Diethyl 5-formylisophthalate?

A1: Diethyl 5-formylisophthalate is typically synthesized via two primary routes:

  • Oxidation of Diethyl 5-methylisophthalate: This is a widely used method involving the selective oxidation of the methyl group to an aldehyde. This route is often preferred due to the availability of the starting material and the variety of catalytic systems that can be employed.

  • Formylation of Diethyl isophthalate: Reactions like the Vilsmeier-Haack reaction can introduce a formyl group directly onto the aromatic ring.[1][2][3] This method involves the use of a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and an acid halide (like phosphoryl chloride).[4]

Q2: Why is catalyst loading a critical parameter to optimize?

A2: Catalyst loading directly impacts reaction kinetics, selectivity, and cost-effectiveness.

  • Too little catalyst can lead to slow or incomplete reactions, resulting in low conversion of the starting material.

  • Too much catalyst can increase the rate of side reactions, such as over-oxidation to the carboxylic acid, and can also lead to unnecessary costs and potential difficulties in product purification. Therefore, finding the optimal catalyst loading is essential for an efficient and selective transformation.

Q3: What are the primary side products to expect in the oxidation of Diethyl 5-methylisophthalate?

A3: The most common side product is Diethyl 5-carboxyisophthalate, which results from the over-oxidation of the desired aldehyde.[5] Other potential side products can arise from reactions at other positions on the aromatic ring or from dimerization/polymerization of the starting material or product, depending on the reaction conditions and the reactivity of the catalyst.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material and a pure product standard (if available), you can visualize the consumption of the reactant and the formation of the product and any major byproducts. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion and product distribution.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Diethyl 5-formylisophthalate via catalytic oxidation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Catalyst Activity: The catalyst may be old, poisoned, or not suitable for the reaction. 2. Sub-optimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Incorrect Solvent: The solvent may not be appropriate for the reaction, affecting solubility or catalyst activity. 4. Low Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction.1. Catalyst Screening: Test a new batch of the catalyst or screen a variety of different catalysts known for selective methylarene oxidation.[7] 2. Increase Temperature: Incrementally increase the reaction temperature in 5-10 °C intervals and monitor the effect on conversion. 3. Solvent Screening: Attempt the reaction in a different solvent with appropriate polarity and boiling point. 4. Increase Catalyst Loading: Incrementally increase the catalyst loading (see experimental protocol below for a suggested range).
Low Yield of Aldehyde with Significant Over-oxidation to Carboxylic Acid 1. Excessive Catalyst Loading: Too much catalyst can accelerate the oxidation of the aldehyde to the carboxylic acid. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will favor over-oxidation. 3. High Reaction Temperature: Higher temperatures can increase the rate of over-oxidation. 4. Excess Oxidant: Using a large excess of the oxidizing agent will drive the reaction towards the more oxidized product.1. Reduce Catalyst Loading: Decrease the catalyst loading in a stepwise manner. 2. Optimize Reaction Time: Monitor the reaction closely by TLC/GC and quench it as soon as the starting material is consumed. 3. Lower Reaction Temperature: Attempt the reaction at a lower temperature to improve selectivity. 4. Stoichiometric Control of Oxidant: Carefully control the stoichiometry of the oxidant, using a smaller excess or adding it portion-wise.
Formation of Multiple Unidentified Byproducts 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to degradation. 2. Non-selective Catalyst: The catalyst may be promoting multiple reaction pathways. 3. Presence of Impurities: Impurities in the starting material or solvent can lead to side reactions.1. Milder Reaction Conditions: Use a lower temperature, a less reactive oxidant, or a shorter reaction time. 2. Use a More Selective Catalyst: Research and select a catalyst known for high selectivity in similar oxidations. 3. Purify Starting Materials: Ensure the purity of the starting material and use high-purity, dry solvents.
Difficulty in Separating Product from Catalyst 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture. 2. Catalyst Leaching: A heterogeneous catalyst may be leaching into the solution.1. Modified Workup: Employ a specific workup procedure to remove the catalyst, such as precipitation or extraction. 2. Use a Heterogeneous Catalyst: Switch to a solid-supported catalyst that can be easily filtered off after the reaction.

Experimental Protocol: Catalyst Loading Optimization

This protocol provides a general framework for optimizing the catalyst loading for the oxidation of Diethyl 5-methylisophthalate. Note: This is a representative protocol and may require modification based on the specific catalyst and oxidant used.

Materials:

  • Diethyl 5-methylisophthalate

  • Selected Catalyst (e.g., a Manganese or Cobalt salt)

  • Oxidant (e.g., tert-Butyl hydroperoxide, Oxone®)

  • Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

  • TLC plates and developing chamber

  • Quenching agent (e.g., saturated aqueous sodium thiosulfate)

Procedure:

  • Reaction Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stir bars, add Diethyl 5-methylisophthalate (1.0 eq) and the chosen anhydrous solvent.

  • Catalyst Addition: To each flask, add a different loading of the catalyst. A good starting range for screening is 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%.

  • Reaction Initiation: Begin stirring the mixtures and add the oxidant (typically 1.1 to 2.0 eq). The addition can be done in one portion or portion-wise, depending on the reactivity.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.

  • Workup: Once the starting material is consumed in the optimal reaction, quench the reaction by adding the appropriate quenching agent.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Analyze the yield and purity of the product from each reaction to determine the optimal catalyst loading.

Data Summary Table for Catalyst Loading Optimization
Entry Catalyst Loading (mol%) Reaction Time (h) Conversion (%) Yield of Aldehyde (%) Yield of Carboxylic Acid (%)
11.064540<5
22.5490855
35.02>95887
410.01.5>958015

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Visualizing the Troubleshooting Workflow

ReactionPathway StartingMaterial Diethyl 5-methylisophthalate Intermediate Benzylic Radical/Intermediate StartingMaterial->Intermediate Catalyst, Oxidant Product Diethyl 5-formylisophthalate Intermediate->Product [O] SideProduct Diethyl 5-carboxyisophthalate Product->SideProduct Over-oxidation

Caption: A simplified schematic of the catalytic oxidation of Diethyl 5-methylisophthalate to Diethyl 5-formylisophthalate and the common over-oxidation side reaction.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst for One-Pot Reductive Amination of Aldehydes - MDPI. Available at: [Link]

  • Optimization of catalyst for the allylation of aldehyde - ResearchGate. Available at: [Link]

  • Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface - MDPI. Available at: [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available at: [Link]

  • One-pot synthesis of 2,5-diformylfuran from fructose using a bifunctional catalyst derived from phosphomolybdic acid and chitosan - BioResources. Available at: [Link]

  • Selective Production of Aromatic Aldehydes from Heavy Fraction of Bio-oil via Catalytic Oxidation - kchem.org. Available at: [Link]

  • Selective Oxidation of Methylarenes with Pyridinium Chlorochromate | Request PDF. Available at: [Link]

  • Catalysts for Fine Chemical Synthesis - National Academic Digital Library of Ethiopia. Available at: [Link]

  • NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV - Zenodo. Available at: [Link]

  • Optimization of Catalyst Loading for Hydroboration of the Aldehyde a - ResearchGate. Available at: [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - NIH. Available at: [Link]

  • Best practices in catalyst screening - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 2,5-Diformylfuran from Fructose by Bifunctional Polyaniline-Supported Heteropolyacid Hybrid Catalysts - MDPI. Available at: [Link]

  • An overlooked oxidation mechanism of toluene: computational predictions and experimental validations - PMC. Available at: [Link]

  • Site-selective electrooxidation of methylarenes to aromatic acetals - PubMed. Available at: [Link]

  • Oxidation of Substituted Toluenes by Nitric Acid - ResearchGate. Available at: [Link]

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Catalyst Testing in Modern Materials Chemistry - YouTube. Available at: [Link]

  • (PDF) Catalysts for Fine Chemical Synthesis: Microporous and Mesoporous Solid Catalysts, Volume 4 - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. Available at: [Link]

  • 2.5.7 Formylation and the Vilsmeier Reagent - Thieme E-Books. Available at: [Link]

Sources

Optimization

Technical Support Center: Diethyl 5-formylisophthalate Handling &amp; Troubleshooting

[1] Status: Active Agent: Senior Application Scientist Topic: Diethyl 5-formylisophthalate (CAS: 208450-84-4 / Derivative analogs) Scope: Synthesis stability, MOF linker precursor handling, and impurity analysis.[1] Core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Agent: Senior Application Scientist Topic: Diethyl 5-formylisophthalate (CAS: 208450-84-4 / Derivative analogs) Scope: Synthesis stability, MOF linker precursor handling, and impurity analysis.[1]

Core Stability & Storage Protocols

User Query: "My white crystalline powder has turned slightly yellow and sticky after two weeks. Is it still usable?"

Diagnosis: Your sample has likely undergone auto-oxidation .[1] The formyl group (-CHO) at the 5-position is highly susceptible to atmospheric oxygen, converting the aldehyde into a carboxylic acid (5-carboxyisophthalic acid mono/diethyl esters).[1] The "stickiness" often indicates partial hydrolysis or the formation of oligomers via aldol-type condensations if moisture was present.[1]

The Fix:

  • Immediate Action: Check proton NMR (see Section 4). If oxidation is <5%, recrystallize immediately.[1] If >10%, repurpose for synthesis where the acid derivative is acceptable, or discard.

  • Prevention Protocol:

    • Inert Atmosphere: Always store under Argon or Nitrogen.[1]

    • Temperature: Store at -20°C. Aldehydes are kinetically unstable at room temperature over long periods.[1]

    • Desiccation: Moisture promotes ester hydrolysis; store with active desiccants.[1]

Degradation Pathway Visualization

degradation_pathway Figure 1: Common Degradation Pathways of Diethyl 5-formylisophthalate Start Diethyl 5-formylisophthalate (Intact) Oxidation 5-Carboxyisophthalic acid (mono/diethyl ester) Start->Oxidation + O2 (Air) Hydrolysis Mono-ethyl ester (Hydrolysis Product) Start->Hydrolysis + H2O / H+ Acetal Diethyl acetal (If stored in Alcohol) Start->Acetal + ROH / H+

Solubility & Solvent Compatibility Matrix

User Query: "I'm trying to synthesize a Schiff base ligand, but the starting material precipitates or forms side products. Which solvent should I use?"

Technical Insight: Diethyl 5-formylisophthalate presents a solubility paradox. The ethyl esters make it lipophilic, but the aldehyde is polar.

  • The Trap: Using alcohols (Methanol/Ethanol) with acid catalysts (often used for Schiff bases) will convert your aldehyde into an acetal , killing the reactivity.

  • The Trap: Using strong bases (NaOH/KOH) to dissolve it will hydrolyze the esters to carboxylates before the aldehyde reacts.

Solvent Compatibility Table:

Solvent ClassRecommended?Technical Notes
Chlorinated (DCM, CHCl₃) High Excellent solubility.[1] Inert. Best for non-polar reactions.[1]
Polar Aprotic (DMF, DMSO) Medium Good solubility, but high boiling points make removal difficult. Use for MOF synthesis.
Alcohols (MeOH, EtOH) Conditional RISK: Forms acetals/hemiacetals if trace acid is present.[1] Only use under neutral conditions.
Ethers (THF, Diethyl Ether) High Good solubility.[1] THF is excellent for Schiff base condensation.[1]
Water NO Insoluble.[1] Promotes ester hydrolysis.[1]

Reactivity in Synthesis (Schiff Base & MOF Linkers)

User Query: "I am getting low yields when reacting the aldehyde with an amine. The NMR shows unreacted aldehyde."

Troubleshooting Guide: The condensation of the aldehyde with an amine is an equilibrium reaction releasing water. Because the electron-withdrawing ester groups deactivate the benzene ring, the aldehyde is moderately reactive, but the equilibrium must be driven.

Optimization Protocol:

  • Water Removal (Critical): You must remove water to drive the equilibrium.[1]

    • Method A: Use anhydrous MgSO₄ in the reaction flask (room temp).

    • Method B: Dean-Stark trap with Toluene (reflux).[1][2]

  • Catalysis: Use a mild Lewis acid (e.g., Sc(OTf)₃) or weak Brønsted acid (Acetic acid).[1] Avoid strong mineral acids which will attack the esters.

  • Temperature: Do not exceed 80°C if using alcohols to avoid transesterification (swapping ethyl groups for methyl/ethyl from solvent).[1]

Schiff Base Synthesis Workflow

schiff_base_workflow Figure 2: Optimized Workflow for Schiff Base Ligand Synthesis Reagents Reagents: Diethyl 5-formylisophthalate + Amine (R-NH2) SolventSelect Solvent Selection: Anhydrous THF or Toluene Reagents->SolventSelect Catalyst Catalyst: Cat. Acetic Acid or Sc(OTf)3 SolventSelect->Catalyst Reaction Reaction Equilibrium (- H2O) Catalyst->Reaction WaterRemoval CRITICAL STEP: Add MgSO4 or Dean-Stark Reaction->WaterRemoval Drive Equilibrium Product Target Schiff Base Ligand WaterRemoval->Product Isolation

Purification & Analytical Diagnostics

User Query: "My H-NMR shows a small peak at 10.1 ppm and a messy multiplet at 5.5 ppm. What is happening?"

Diagnostic Guide: The aldehyde proton is your "canary in the coal mine."

Signal (¹H NMR)Chemical Shift (approx)InterpretationAction Required
Singlet 10.1 - 10.2 ppm Intact Aldehyde (-CHO) None.[1] Material is pure.
Broad Singlet ~11.0 - 13.0 ppm Carboxylic Acid (-COOH) Oxidation has occurred.[1] Purify via column chromatography (Silica, Hexane:EtOAc).
Multiplet/Triplet 5.3 - 5.8 ppm Acetal/Hemiacetal (-CH(OR)₂) Reaction with alcohol solvent.[1] Dry your solvent or switch to CDCl₃/DMSO-d6.[1]
Quartet 4.4 ppm Ethyl Ester (-CH₂-) Standard ester signal.[1] If this splits or shifts, transesterification occurred.[1]

Purification Warning: Do not use amine-functionalized silica gel for purification, as the aldehyde will react with the stationary phase (forming an imine) and your compound will stay on the column. Use standard silica with a slightly acidic mobile phase if necessary.[1]

References

  • Synthesis and Stability of Isophthalate Derivatives Title: Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride.[1][3] Source: PubMed (NIH) URL:[1][Link][1]

  • MOF Linker Functionalization Title: MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application.[1][4] Source: ResearchGate URL:[5][Link]

  • Aldehyde Protection & Handling Title: Acetals as Protecting Groups for Aldehydes and Ketones.[1] Source: Chemistry Steps URL:[Link]

  • Schiff Base Synthesis Protocols Title: Synthetic Studies on Optically Active Schiff-base Ligands.[1] Source: MDPI (Molecules) URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of the Formyl Group in Diethyl 5-formylisophthalate

Welcome to the technical support center for Diethyl 5-formylisophthalate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile aromatic aldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl 5-formylisophthalate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile aromatic aldehyde. The presence of two electron-withdrawing ethyl ester groups on the isophthalate ring significantly influences the reactivity of the formyl group, presenting unique challenges and opportunities in synthetic chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and enhance the reactivity of this compound in key synthetic transformations.

Understanding the Reactivity of Diethyl 5-formylisophthalate

The formyl group (-CHO) in Diethyl 5-formylisophthalate is situated on a benzene ring substituted with two meta-directing ethyl ester groups (-COOEt). These ester groups are moderately electron-withdrawing, which has a significant impact on the chemical properties of the aldehyde.

Key Characteristics:

  • Increased Electrophilicity: The electron-withdrawing nature of the ethyl ester groups pulls electron density away from the aromatic ring and, consequently, from the formyl group. This makes the carbonyl carbon more electrophilic and, in principle, more susceptible to nucleophilic attack.

  • Reduced Nucleophilicity of the Ring: The electron-deficient nature of the aromatic ring makes it less prone to electrophilic aromatic substitution reactions.

  • Potential for Steric Hindrance: While the ester groups are in the meta position, their presence can still exert some steric influence on the approach of bulky nucleophiles to the formyl group.

This interplay of electronic and steric effects can lead to both enhanced and diminished reactivity depending on the specific reaction conditions and the nature of the reacting partner. This guide will address common issues encountered in several key reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel condensation with Diethyl 5-formylisophthalate sluggish or failing to go to completion?

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.[1] While the increased electrophilicity of the formyl group in Diethyl 5-formylisophthalate should favor this reaction, several factors can lead to poor performance.

  • Insufficient Basicity of the Catalyst: The active methylene compound must be deprotonated to form a nucleophilic enolate. If the chosen base is too weak, the concentration of the enolate will be low, leading to a slow reaction.

  • Steric Hindrance: The nucleophile generated from bulky active methylene compounds may experience steric hindrance when approaching the formyl group.

  • Reaction Conditions: Inadequate temperature or reaction time can also contribute to incomplete conversion.

Q2: I am observing low yields in my Wittig reaction with Diethyl 5-formylisophthalate. What are the likely causes?

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[2] With electron-deficient aldehydes like Diethyl 5-formylisophthalate, the reactivity can be influenced by the nature of the ylide.

  • Ylide Stability: Stabilized ylides (containing electron-withdrawing groups) are less reactive than unstabilized ylides. While the electron-deficient nature of the aldehyde should favor reaction with a less reactive ylide, a combination of a stabilized ylide and a sterically hindered aldehyde can lead to low yields.

  • Base Selection: The choice of base for generating the ylide from its corresponding phosphonium salt is critical. An inappropriate base can lead to incomplete ylide formation or side reactions.

  • Reaction Temperature: Wittig reactions are often sensitive to temperature. Running the reaction at too low or too high a temperature can negatively impact the yield.

Q3: My reductive amination of Diethyl 5-formylisophthalate is producing significant amounts of the starting aldehyde and/or the intermediate imine. How can I improve the conversion to the desired amine?

Reductive amination is a two-step process involving the formation of an imine from an aldehyde and a primary or secondary amine, followed by the reduction of the imine to the corresponding amine.[3] Incomplete reactions are a common issue.

  • Imine Formation Equilibrium: The formation of the imine is a reversible reaction. The removal of water as it is formed can help drive the equilibrium towards the imine.

  • Reducing Agent Reactivity: The choice of reducing agent is crucial. A reagent that is too harsh may reduce the starting aldehyde, while one that is too mild may not efficiently reduce the imine. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used, with the latter being more selective for the imine.[4]

  • pH Control: The pH of the reaction medium is critical for both imine formation (which is acid-catalyzed) and the stability of the reducing agent.

Q4: Can I perform an Aldol condensation with Diethyl 5-formylisophthalate? What challenges should I anticipate?

Yes, an Aldol condensation is possible. This reaction involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone.[5] Since Diethyl 5-formylisophthalate does not have any α-hydrogens, it can only act as the electrophilic partner in a crossed Aldol condensation.

  • Self-Condensation of the Enolizable Partner: The primary challenge in a crossed Aldol reaction is preventing the self-condensation of the enolizable aldehyde or ketone. This can be mitigated by slowly adding the enolizable component to a mixture of the non-enolizable aldehyde (Diethyl 5-formylisophthalate) and the base.

  • Dehydration of the Aldol Adduct: The initial β-hydroxy aldehyde adduct can readily dehydrate, especially under heated conditions, to form an α,β-unsaturated carbonyl compound.[6] This can be a desired outcome or a side reaction depending on the target molecule.

Troubleshooting Guides

Knoevenagel Condensation

Problem: Low yield or incomplete reaction in the Knoevenagel condensation of Diethyl 5-formylisophthalate with an active methylene compound.

Potential Cause Troubleshooting Strategy Rationale
Weak Base Catalyst Use a slightly stronger base such as piperidine or triethylamine. For particularly challenging substrates, a catalytic amount of a Lewis acid like TiCl₄ can be used in conjunction with a tertiary amine.A stronger base will increase the concentration of the nucleophilic enolate, accelerating the reaction. Lewis acids can activate the carbonyl group of the aldehyde, making it more electrophilic.
Steric Hindrance If using a bulky active methylene compound, consider increasing the reaction temperature and/or using a less sterically demanding base. Alternatively, explore the use of a more active catalyst system.Higher temperatures can overcome the activation energy barrier imposed by steric hindrance.
Reversibility of the Reaction Remove water from the reaction mixture using a Dean-Stark apparatus or by adding molecular sieves.The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. Removing water drives the equilibrium towards the product.[7]
Inappropriate Solvent Screen different solvents. Polar aprotic solvents like DMSO or DMF can be effective. For some catalytic systems, ethanol or toluene may be suitable.The solvent can influence the solubility of the reactants and the efficacy of the catalyst.

This protocol describes a general procedure for the Knoevenagel condensation of Diethyl 5-formylisophthalate with malononitrile, a common active methylene compound.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Diethyl 5-formylisophthalate (1.0 eq) and malononitrile (1.1 eq).

  • Add a suitable solvent, such as ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate Deprotonation Base Base Base->Enolate Aldehyde R-CHO (Diethyl 5-formylisophthalate) Enolate->Aldehyde Attack on carbonyl Alkoxide R-CH(O⁻)-CH(Z)(Z') Aldehyde->Alkoxide Hydroxy Adduct R-CH(OH)-CH(Z)(Z') Alkoxide->Hydroxy Adduct Protonation Product R-CH=C(Z)(Z') Hydroxy Adduct->Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Wittig Reaction

Problem: Low yield or no reaction in the Wittig reaction of Diethyl 5-formylisophthalate.

Potential Cause Troubleshooting Strategy Rationale
Unreactive Ylide If using a stabilized ylide, consider switching to a more reactive, semi-stabilized or unstabilized ylide. Alternatively, harsher reaction conditions (higher temperature, longer reaction time) may be required.Stabilized ylides are less nucleophilic and may react slowly with the already electron-deficient (and potentially sterically hindered) aldehyde.[8]
Incomplete Ylide Formation Ensure the phosphonium salt is dry and the solvent is anhydrous. Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).The formation of the ylide is an acid-base reaction that requires a strong base to deprotonate the phosphonium salt. The presence of water will quench the strong base and the ylide.
Side Reactions Add the aldehyde to the pre-formed ylide solution at a low temperature (e.g., -78 °C) and then allow the reaction to warm to room temperature.This can minimize side reactions of the ylide or the aldehyde.
Steric Hindrance Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion. These carbanions are generally more nucleophilic than the corresponding Wittig reagents and can be more effective with sterically hindered aldehydes.The HWE reaction is a common alternative to the Wittig reaction for the synthesis of alkenes from challenging substrates.

This protocol provides a general procedure for the Wittig reaction of Diethyl 5-formylisophthalate with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise.

  • Allow the mixture to stir at room temperature for 1-2 hours, during which the formation of the ylide is often indicated by a color change.

  • Cool the ylide solution to 0 °C and add a solution of Diethyl 5-formylisophthalate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Elimination Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ Ylide Ph₃P=CHR Phosphonium Salt->Ylide Deprotonation Base Strong Base Base->Ylide Aldehyde R'-CHO (Diethyl 5-formylisophthalate) Ylide->Aldehyde [2+2] Cycloaddition Oxaphosphetane [4-membered ring intermediate] Aldehyde->Oxaphosphetane Alkene R'-CH=CHR Oxaphosphetane->Alkene Phosphine Oxide Ph₃P=O Oxaphosphetane->Phosphine Oxide

Caption: General mechanism of the Wittig Reaction.

Reductive Amination

Problem: Incomplete conversion to the amine in the reductive amination of Diethyl 5-formylisophthalate.

Potential Cause Troubleshooting Strategy Rationale
Incomplete Imine Formation Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Remove water using a Dean-Stark trap or molecular sieves.Imine formation is an acid-catalyzed equilibrium process. Removing water drives the reaction to completion.
Inefficient Reduction Use a more reactive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations. Alternatively, a two-step procedure can be employed where the imine is formed first, isolated, and then reduced.NaBH(OAc)₃ is a mild and selective reducing agent that is often more effective than NaBH₄ or NaBH₃CN for reducing imines in the presence of aldehydes.[9]
Side Reaction of Aldehyde Choose a reducing agent that is selective for the imine over the aldehyde, such as NaBH₃CN. Add the reducing agent after allowing sufficient time for imine formation.This minimizes the competing reduction of the starting aldehyde to the corresponding alcohol.
pH Issues Maintain the reaction pH between 5 and 7. This can be achieved using a buffer or by the addition of a weak acid.This pH range is a good compromise for facilitating imine formation without significantly decomposing the borohydride reducing agent.

This protocol outlines a general one-pot procedure for the reductive amination of Diethyl 5-formylisophthalate with a primary amine.

  • To a round-bottom flask, add Diethyl 5-formylisophthalate (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent, such as methanol or dichloromethane.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.

  • Continue to stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde R-CHO (Diethyl 5-formylisophthalate) Imine R-CH=N-R' Aldehyde->Imine Amine R'-NH₂ Amine->Imine Product Amine R-CH₂-NH-R' Imine->Product Amine Reducing Agent [H] Reducing Agent->Product Amine

Caption: Workflow for Reductive Amination.

References

  • (2021). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. ResearchGate. [Link]

  • (2021). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. [Link]

  • (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • (n.d.). Wittig reaction. Wikipedia. [Link]

  • (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]

  • (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • (2021). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

  • (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • (2025). Lewis Acid Catalyzed Enantioselective Reactions Using Highly Coordinating Nucleophiles. Conjugate Additions of Thiols, Thiocarbo. Sciforum. [Link]

  • (2023). Aldol Condensation. Chemistry LibreTexts. [Link]

  • (n.d.). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. Chemistry Europe. [Link]

  • (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

  • (n.d.). Aldol reaction. Wikipedia. [Link]

  • (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. ResearchGate. [Link]

  • (2025). Reactions of Orthophthalaldehyde and Related Compounds with Amino Acids. ResearchGate. [Link]

  • (2014). Practical synthesis of fingolimod from diethyl acetamidomalonate. ResearchGate. [Link]

  • (n.d.). Reductive amination. Wikipedia. [Link]

  • (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]

  • (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. YouTube. [Link]

  • (2015). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journals. [Link]

  • (2006). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. ResearchGate. [Link]

  • (2022). Enolate Chemistry - Mixed Aldol Condensation. YouTube. [Link]

  • (2021). Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science Publisher. [Link]

  • (2015). Have anyone use isophthalaldehyde and 2-hydroxyacetophenone as the starting material for bischalcone synthesis?. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Diethyl 5-formylisophthalate Characterization

This guide serves as a technical reference for the characterization of Diethyl 5-formylisophthalate , a critical organic linker used in Metal-Organic Framework (MOF) synthesis and medicinal chemistry. It provides an obje...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization of Diethyl 5-formylisophthalate , a critical organic linker used in Metal-Organic Framework (MOF) synthesis and medicinal chemistry. It provides an objective analysis of its spectroscopic signatures compared to common precursors and degradation products.

Executive Summary

Diethyl 5-formylisophthalate (CAS: 208450-84-4) functions primarily as a bifunctional linker where the geometry of the isophthalate core directs structural topology, while the 5-formyl group remains available for post-synthetic modification (e.g., Schiff base formation).

Accurate characterization is vital because the formyl group is reactive and prone to oxidation (to carboxylic acid) or reduction (to alcohol) during storage or synthesis. This guide delineates the specific NMR and IR markers required to validate structural integrity and purity.

Structural & Spectral Analysis[1]

Chemical Structure & Symmetry

The molecule possesses


 symmetry (assuming free rotation of the ethyl groups). This symmetry simplifies the 

H NMR spectrum, rendering the two ethyl groups equivalent and the aromatic protons at positions 4 and 6 equivalent.
  • Formula:

    
    
    
  • MW: 250.25 g/mol [1]

  • Key Functional Groups:

    • Aldehyde (Formyl): Highly deshielding, diagnostic singlet >10 ppm.

    • Ethyl Esters: Characteristic quartet-triplet pattern.[2]

    • Aromatic Core: 1,3,5-substitution pattern.

H NMR Spectroscopy Data

The following data compares the target molecule with its immediate precursor, Diethyl 5-(hydroxymethyl)isophthalate , which is the most common impurity (arising from incomplete oxidation during synthesis).

Table 1: Comparative


H NMR Shifts (CDCl

, 300-500 MHz)
Proton AssignmentDiethyl 5-formylisophthalate (Target)Diethyl 5-(hydroxymethyl)isophthalate (Precursor)Shift Difference (

)
-CHO (Aldehyde) 10.17 ppm (s, 1H) AbsentN/A
-CH

OH (Benzylic)
Absent4.80 ppm (s/d, 2H) Diagnostic Impurity Marker
Ar-H (C2) 8.96 ppm (t/m, 1H) ~8.20 ppm (s)+0.76 ppm (Deshielded)
Ar-H (C4, C6) 8.74 ppm (d, 2H) ~8.60 ppm (s)+0.14 ppm
-OCH

- (Ester)
4.48 ppm (q, 4H) 4.42 ppm (q, 4H)+0.06 ppm
-CH

(Ester)
1.45 ppm (t, 6H) 1.42 ppm (t, 6H)Negligible

Note: Chemical shifts are referenced to TMS (0.00 ppm). "s" = singlet, "d" = doublet, "t" = triplet, "q" = quartet.

Mechanistic Insight: The formyl group is strongly electron-withdrawing (EWG) via both induction (-I) and resonance (-M). This significantly deshields the aromatic protons, particularly H2 (between the two esters) and H4/6 (ortho to the formyl group), shifting them downfield compared to the hydroxymethyl precursor.

Infrared (IR) Spectroscopy

IR is the rapid-screening tool of choice for distinguishing the aldehyde from the ester functionalities.

Table 2: Diagnostic IR Bands (ATR/KBr)

Functional GroupWavenumber (

, cm

)
Comparison Notes
Aldehyde C=O 1700 - 1710 Often appears as a shoulder or distinct peak slightly lower than the ester C=O.
Ester C=O 1720 - 1735 Strong, sharp stretch. Dominant carbonyl feature.[3][4]
Aldehyde C-H 2720 & 2820 "Fermi Doublet" . Two weak bands distinct from aliphatic C-H. Critical for confirming aldehyde presence.
O-H Stretch AbsentIf broad band at 3200-3500 cm

is present, implies contamination with Acid (hydrolysis) or Alcohol (precursor).

Comparative Diagnostics & Purity Logic

The following diagram illustrates the logical workflow for validating the compound using spectral data.

SpectralValidation Sample Unknown Sample (Suspected Diethyl 5-formylisophthalate) NMR_Check 1H NMR Analysis (Check 9.0 - 11.0 ppm region) Sample->NMR_Check Peak_10 Peak at ~10.17 ppm? NMR_Check->Peak_10 Aldehyde_Confirmed Aldehyde Present Peak_10->Aldehyde_Confirmed Yes Aldehyde_Missing Aldehyde Absent Peak_10->Aldehyde_Missing No (Reject) Purity_Check Purity Check: Look for Benzylic CH2 (~4.8 ppm) Aldehyde_Confirmed->Purity_Check Impurity_Found Impurity: Hydroxymethyl Precursor (Incomplete Oxidation) Purity_Check->Impurity_Found Peak Present Clean_Spec High Purity Candidate Purity_Check->Clean_Spec Peak Absent IR_Check IR Confirmation (Look for 2720/2820 cm-1) Clean_Spec->IR_Check Final_Valid VALIDATED PRODUCT Diethyl 5-formylisophthalate IR_Check->Final_Valid Fermi Doublet Present

Figure 1: Spectral validation decision tree for confirming Diethyl 5-formylisophthalate identity and purity.

Experimental Protocols

Standardized NMR Acquisition Protocol

To ensure reproducibility and comparability with literature data (e.g., Dalton Trans. or US Patents), follow this protocol.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the standard solvent.
    
    • Note: While DMSO-

      
       can be used, it may shift the aldehyde proton slightly and broaden peaks due to viscosity.
      
  • Sample Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Caution: Ensure the solution is clear. Turbidity indicates hydrolysis (formation of insoluble acid species) or inorganic salts.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): Minimum 1.0 second (Aldehyde protons can have long T1 relaxation times; ensure D1 is sufficient for quantitative integration).

    • Scans: 16 to 64 scans are sufficient for this concentration.

  • Processing:

    • Reference the residual CHCl

      
       peak to 7.26 ppm .
      
    • Phase and baseline correct manually around the 10 ppm region to ensure the aldehyde integral is accurate.

IR Sample Preparation (ATR Method)
  • Instrument: FTIR with Diamond or ZnSe ATR accessory.

  • Background: Collect background spectrum with clean crystal (air).

  • Sample: Place ~2 mg of solid sample on the crystal.

  • Pressure: Apply high pressure to ensure good contact (critical for solid esters).

  • Scan: 4000 to 600 cm

    
    , 16 scans, 4 cm
    
    
    
    resolution.
  • Cleaning: Clean crystal with Isopropanol (IPA) immediately after use to prevent ester residue.

References

  • Synthesis and Characterization

    • Title: Preparation of diethyl 5-formylisophthalate (Compound 6).[2]

    • Source: Royal Society of Chemistry (RSC) / Dalton Transactions (Supplemental Info).
    • Context: Describes the oxidation of the hydroxymethyl precursor to the formyl deriv
    • URL: (Verified via snippet context).

  • Patent Literature (Spectral Verification)

    • Title: (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl)
    • Source: Google P
    • Context: Provides explicit H NMR shifts for Diethyl 5-formylisophthal
    • URL:

  • General Spectral Data (Precursors)

    • Title: Diethyl 5-(hydroxymethyl)
    • Source: PubChem (NIH).
    • Context: Reference data for the alcohol precursor to distinguish impurities.
    • URL:

Sources

Comparative

Structural Architectures of Diethyl 5-Formylisophthalate Derivatives

This guide provides an in-depth technical analysis of Diethyl 5-formylisophthalate and its derivatives, focusing on their structural characterization via X-ray diffraction (XRD) and their utility as "pivot scaffolds" in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Diethyl 5-formylisophthalate and its derivatives, focusing on their structural characterization via X-ray diffraction (XRD) and their utility as "pivot scaffolds" in supramolecular chemistry and drug design.

A Comparative Guide to Crystallography, Synthesis, and Supramolecular Utility

Executive Summary: The "Pivot" Scaffold

Diethyl 5-formylisophthalate (DEFIP) represents a critical divergence point in isophthalate chemistry. Unlike its static counterparts—such as Diethyl 5-hydroxyisophthalate (hydrogen-bond donor) or Diethyl 5-nitroisophthalate (steric spacer)—the 5-formyl group introduces dynamic covalent reactivity.

This guide objectively compares DEFIP against these alternatives, demonstrating its superior performance in generating macrocyclic liquid crystals (porphyrins) and bioactive heterocycles (imidazoles). Experimental data highlights its role in creating "Bis-Pocket" architectures that exhibit hexagonal columnar packing (


), a property inaccessible to the hydroxy- or nitro- analogues.

Comparative Analysis: Formyl vs. Hydroxy vs. Nitro

The choice of isophthalate derivative dictates the final supramolecular architecture. The table below contrasts the crystallographic and functional outcomes of using DEFIP versus standard alternatives.

Table 1: Structural & Functional Comparison of Isophthalate Derivatives
FeatureDiethyl 5-formylisophthalate (DEFIP) Diethyl 5-hydroxyisophthalate Diethyl 5-nitroisophthalate
Reactive Handle Aldehyde (-CHO) Phenol (-OH)Nitro (-NO

)
Primary Reactivity Condensation (Schiff base, Porphyrin synthesis)Etherification, H-bondingReduction to amine (multistep)
Crystallographic Outcome Mesogenic (Liquid Crystal) , Columnar Stacking3D H-bonded Networks, Planar SheetsDiscrete Packing, Steric Bulking
Key Derivative Class "Bis-Pocket" Porphyrins Ether-bridged LigandsCoordination Polymers
Space Group Tendency

(Hexagonal Columnar)

(Monoclinic)

(Triclinic)
Void Space Potential High (Inter-columnar pockets) Low (Dense H-bonding)Low (Close packing)

Detailed Case Study: The "Bis-Pocket" Porphyrin Derivative

The most significant crystallographic application of DEFIP is the synthesis of Octa-ester Porphyrins . These derivatives do not merely crystallize; they self-assemble into Discotic Liquid Crystals .

Structural Mechanism

Reacting DEFIP with pyrrole yields a porphyrin core with eight ester "pockets" perpendicular to the macrocycle plane.

  • X-Ray Diffraction Data: Wide-angle X-ray scattering (WAXS) reveals a Hexagonal Columnar (

    
    )  mesophase.[1]
    
  • Lattice Parameters:

    • Inter-columnar spacing (

      
      ): ~37 Å  (varies with alkyl chain length).
      
    • Stacking distance (halo): ~4.5 Å (indicative of

      
      -
      
      
      
      stacking).
  • Comparison: Standard Tetraphenylporphyrin (TPP) derivatives typically form herringbone packing. The DEFIP-derived "Bis-Pocket" structure forces a columnar alignment, crucial for organic electronics and conductive films.

Synthesis & Crystallization Protocol

Objective: Synthesis of 5,10,15,20-tetrakis(3,5-dicarboethoxyphenyl)porphyrin.

  • Reagents: Diethyl 5-formylisophthalate (1 eq), Pyrrole (1 eq), Propionic Acid (Solvent/Catalyst).

  • Condensation: Reflux reagents in propionic acid for 1 hour. The aldehyde condenses with pyrrole at the

    
    -position.
    
  • Oxidation: Add Nitrobenzene or open to air to oxidize the intermediate porphyrinogen to porphyrin.

  • Purification: Column chromatography (Silica gel, CH

    
    Cl
    
    
    
    /MeOH).
  • Crystallization: Slow diffusion of Pentane into a concentrated Chloroform solution.

Bioactive Scaffolds: The Imidazole Pathway

Beyond materials science, DEFIP serves as a precursor for drug pharmacophores.

  • Reaction: DEFIP + Glyoxal + Ammonia

    
    Imidazole-fused Isophthalates .
    
  • Application: This scaffold acts as a transition-state isostere in

    
    -secretase (BACE1) inhibitors  for Alzheimer's research.
    
  • Structural Benefit: The isophthalate core provides a rigid "docking anchor" while the aldehyde-derived imidazole engages catalytic residues.

Visualizing the "Pivot" Workflow

The following diagram illustrates how DEFIP serves as a central hub for diverse structural outcomes, contrasting with the limited pathways of the hydroxy-derivative.

G Precursor Diethyl 5-hydroxymethyl isophthalate DEFIP Diethyl 5-formyl isophthalate (DEFIP) Precursor->DEFIP Oxidation (CAN/AcOH) 75% Yield Porphyrin Bis-Pocket Porphyrin (Liquid Crystal) DEFIP->Porphyrin + Pyrrole (Condensation) SchiffBase Schiff Base / Imidazole (Bioactive Core) DEFIP->SchiffBase + Amine/Glyoxal (Imine Formation) Hydroxy Diethyl 5-hydroxy isophthalate Ether Ether-Bridged Ligand Hydroxy->Ether Williamson Ether Synthesis

Figure 1: Synthetic divergence of the 5-formyl derivative (DEFIP) versus the 5-hydroxy analogue. Note the access to macrocyclic and heterocyclic architectures via the formyl group.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Diethyl 5-formylisophthalate (The Precursor)

Essential for generating high-purity starting material for crystallographic studies.

  • Setup: Charge a 100 mL round-bottom flask with Diethyl 5-hydroxymethylisophthalate (1.79 g, 7.1 mmol) and Acetic Acid (20 mL).

  • Oxidation: Dissolve Ceric Ammonium Nitrate (CAN) (10.0 g, 18.2 mmol) in water (20 mL). Add dropwise to the flask over 10 minutes.

  • Reaction: Heat to 70 °C for 3 hours .

    • Validation Check: Solution must shift from Red

      
       Yellow, indicating consumption of Ce(IV).
      
  • Workup: Cool to 23 °C. Partition between Et

    
    O (150 mL) and Water (150 mL). Wash organic layer with saturated NaHCO
    
    
    
    .[2]
  • Isolation: Dry over Na

    
    SO
    
    
    
    and remove solvent in vacuo.
    • Yield: ~75% White Solid.[2]

    • NMR Validation (

      
      ):  Look for aldehyde proton singlet at 
      
      
      
      10.1 ppm
      .
Protocol B: X-Ray Sample Preparation for Liquid Crystals

For the Porphyrin Derivative.

  • Sample Loading: Place the purified porphyrin derivative into a 1.0 mm quartz capillary .

  • Annealing: Heat the capillary to the isotropic phase (clearing point, typically >150 °C determined by DSC) and cool slowly (1 °C/min) to room temperature.

    • Causality: Slow cooling allows the discotic molecules to self-organize into the hexagonal columnar lattice (

      
      ), maximizing domain size for diffraction.
      
  • Data Collection: Perform Wide-Angle X-ray Scattering (WAXS) using Cu K

    
     radiation (
    
    
    
    ).
  • Analysis: Look for the characteristic ratio of d-spacings:

    
    , confirming hexagonal symmetry.
    

References

  • Synthesis and Oxidation Protocol

    • In situ characterization of post-synthetic metalation in porous salt thin films. Royal Society of Chemistry.
  • Porphyrin Derivative & Liquid Crystal X-Ray Data

    • Discotic Liquid Crystals from a Bis-Pocketed Porphyrin.[1] University of Illinois / J. Am. Chem. Soc.

  • Bioactive Derivative (BACE Inhibitors)

    • Hydroxyethylamine isostere compounds and methods of treating Alzheimer's disease.
  • Comparative Hydroxy-Isophthalate Structures

    • Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)

Sources

Validation

Comparing synthetic routes to Diethyl 5-formylisophthalate

Executive Summary Diethyl 5-formylisophthalate (CAS: N/A for specific isomer, often derived from 5-formylisophthalic acid CAS 4466-64-2) is a critical bifunctional linker used extensively in the synthesis of Metal-Organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 5-formylisophthalate (CAS: N/A for specific isomer, often derived from 5-formylisophthalic acid CAS 4466-64-2) is a critical bifunctional linker used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and complex pharmaceutical intermediates. Its structural integrity—comprising two stable ester groups and a reactive aldehyde—requires synthetic strategies that avoid over-oxidation to the tricarboxylic acid or hydrolysis of the esters.

This guide compares the two most prevalent synthetic methodologies:

  • The Radical-Sommelet Route: A scalable, cost-effective approach starting from the methyl precursor.

  • The Selective Oxidation Route: A high-precision laboratory method starting from the hydroxymethyl precursor.

Recommendation: Use Route 1 for multi-gram/kilogram scale synthesis where cost is paramount. Use Route 2 for rapid, high-purity library generation where precursor cost is negligible.

Route Analysis & Protocols

Route A: The Radical-Sommelet Sequence (Scalable)

Principle: This route utilizes the "Sommelet Reaction," a classic method for converting benzyl halides to aldehydes using hexamethylenetetramine (HMTA). It bypasses direct oxidation of the methyl group, which often leads to carboxylic acids.

Starting Material: Diethyl 5-methylisophthalate Key Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Hexamethylenetetramine (HMTA).

Step-by-Step Protocol

Phase 1: Radical Bromination (Wohl-Ziegler)

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve Diethyl 5-methylisophthalate (10 mmol) in anhydrous CCl₄ or Benzene (50 mL) . Note: Benzotrifluoride is a greener alternative.

  • Initiation: Add NBS (11 mmol) and a catalytic amount of AIBN (0.5 mmol) .

  • Reaction: Heat to reflux (approx. 80°C).

    • Expert Insight: The reaction is self-validating. The dense, white NBS solid will float. As it reacts, it converts to succinimide, which is less dense and floats to the top (or sinks depending on solvent density), while the solution turns from colorless to pale yellow.

  • Completion: Monitor by TLC (Hexane/EtOAc 4:1). The benzylic bromide spot is less polar than the starting material.

  • Workup: Filter off the succinimide while hot. Evaporate the solvent to yield the crude benzyl bromide intermediate. Caution: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Phase 2: Sommelet Reaction

  • Quaternization: Dissolve the crude bromide in Chloroform (30 mL) and add HMTA (12 mmol) . Reflux for 4 hours. A white precipitate (the hexaminium salt) will form.

  • Hydrolysis: Evaporate the chloroform. Add 50% Aqueous Acetic Acid (30 mL) to the solid residue. Reflux for 2-3 hours.

  • Extraction: Cool the mixture, dilute with water, and extract with Ethyl Acetate (3 x 30 mL) .

  • Purification: Wash organics with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over MgSO₄. Purify via flash column chromatography.

Route B: Selective Oxidation (High Precision)

Principle: This route employs Pyridinium Chlorochromate (PCC) to selectively oxidize a primary benzylic alcohol to an aldehyde. PCC is kinetically controlled to stop at the aldehyde stage in anhydrous conditions.

Starting Material: Diethyl 5-(hydroxymethyl)isophthalate (CAS: 181425-91-2) Key Reagents: Pyridinium Chlorochromate (PCC), Dichloromethane (DCM), Silica Gel.

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and flush with Nitrogen.

  • Dissolution: Dissolve Diethyl 5-(hydroxymethyl)isophthalate (5 mmol) in anhydrous DCM (25 mL) .

  • Oxidation: Add PCC (7.5 mmol) in one portion.

    • Expert Insight: Add Celite or Silica Gel (equal weight to PCC) to the reaction mixture. This prevents the formation of a sticky black tar on the flask walls, significantly easing workup.

  • Monitoring: Stir at room temperature for 2-4 hours.

    • Self-Validation: The orange PCC powder will turn into a dark brown/black gum (reduced chromium species) as the reaction proceeds.

  • Workup: Dilute with Diethyl Ether (50 mL) . The ether precipitates the chromium salts further.

  • Filtration: Filter the suspension through a pad of Florisil or Silica Gel . The filtrate should be clear.

  • Isolation: Concentrate the filtrate in vacuo. The product is often pure enough for use (Purity >95%) or can be recrystallized from Hexane/EtOAc.

Comparative Analysis

FeatureRoute A: Radical-SommeletRoute B: PCC Oxidation
Overall Yield 50 - 65% (Two Steps)85 - 92% (One Step)
Atom Economy Low (Loss of Succinimide & HMTA)Low (Stoichiometric Cr waste)
Reagent Cost Low (Commodity chemicals)High (Precursor & PCC cost)
Scalability High (Industrial standard)Low/Medium (Chromium waste disposal)
Purification Difficult (Removes unreacted methyl/di-bromo)Easy (Filtration often sufficient)
Safety Profile Lachrymatory intermediatesCarcinogenic reagents (Cr VI)

Visualizing the Pathways

Diagram 1: Synthetic Logic Flow

SyntheticRoutes cluster_0 Route A: Industrial / Bulk cluster_1 Route B: Lab Scale / High Purity Start_Methyl Diethyl 5-methylisophthalate (Cheap, Bulk) Inter_Bromide Intermediate: Benzyl Bromide (Lachrymator) Start_Methyl->Inter_Bromide NBS, AIBN CCl4, Reflux Start_Alcohol Diethyl 5-(hydroxymethyl)isophthalate (Expensive, Pure) Target TARGET: Diethyl 5-formylisophthalate Start_Alcohol->Target PCC, DCM 25°C, 2h Inter_Salt Intermediate: Hexaminium Salt Inter_Bromide->Inter_Salt HMTA CHCl3 Inter_Salt->Target Aq. AcOH Hydrolysis

Caption: Comparison of the multi-step Radical-Sommelet route (Blue) versus the direct PCC Oxidation route (Green).

Diagram 2: Decision Matrix for Researchers

DecisionMatrix Start Start: Define Needs Scale Is Scale > 10g? Start->Scale Budget Is Budget Tight? Scale->Budget Yes Purity Is Purity Critical? Scale->Purity No RouteA Choose Route A (Sommelet) Budget->RouteA Yes RouteB Choose Route B (PCC/MnO2) Budget->RouteB No Purity->RouteA No Purity->RouteB Yes

Caption: Decision tree to select the optimal synthetic route based on scale, budget, and purity requirements.

References

  • Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197.[1]

  • Sigma-Aldrich. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate Product Sheet.

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium Chlorochromate. An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds. Tetrahedron Letters, 16(31), 2647-2650.

  • PubChem. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate Compound Summary.

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Systems for Diethyl 5-Formylisophthalate Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Diethyl 5-Formylisophthalate Diethyl 5-formylisophthalate is a valuable building block in organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diethyl 5-Formylisophthalate

Diethyl 5-formylisophthalate is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, possessing two ester groups and a reactive aldehyde moiety, allows for diverse chemical transformations, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers. The selective synthesis of this compound, primarily from the oxidation of the more readily available diethyl 5-methylisophthalate, presents a significant challenge: achieving high yield and selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid. This guide provides an in-depth comparison of various catalytic systems for this crucial transformation, offering insights into their mechanisms, performance, and practical applicability.

The Synthetic Challenge: Selective Oxidation of a Methylarene

The primary route to Diethyl 5-formylisophthalate involves the selective oxidation of the methyl group of diethyl 5-methylisophthalate. This reaction is often complicated by the potential for over-oxidation of the desired aldehyde product to the carboxylic acid, as well as side reactions involving the ester functionalities. The choice of an appropriate catalytic system is therefore paramount to ensure high selectivity and yield.

Homogeneous Catalysis: Transition Metal-Based Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active species.[1]

The Co/Mn/Br System: A Workhorse for Aromatic Oxidations

The combination of cobalt and manganese salts with a bromide source, typically in an acetic acid solvent, is a widely used and potent catalytic system for the aerobic oxidation of methylarenes.[2]

Causality Behind Experimental Choices:

  • Cobalt and Manganese: These transition metals act as primary catalysts, cycling between their higher and lower oxidation states to facilitate the transfer of electrons. Cobalt is particularly effective in decomposing hydroperoxide intermediates, while manganese can play a role in the initial activation of the C-H bond.

  • Bromide Source: The bromide ion is a crucial component, acting as a radical initiator. It is oxidized to a bromine radical, which is a highly effective hydrogen atom abstractor from the methyl group of the substrate.

  • Acetic Acid: This solvent is not merely a medium for the reaction but also participates in the catalytic cycle. Its polarity helps to stabilize the ionic intermediates, and it can influence the reactivity of the catalytic species.

Generalized Catalytic Cycle:

Caption: Generalized catalytic cycle for the Co/Mn/Br-catalyzed aerobic oxidation of a methylarene.

Performance Data (Analogous Systems):

SubstrateCatalyst SystemSolventTemperature (°C)PressureYield (%)Reference
5-HydroxymethylfurfuralCo/Mn/BrAcetic Acid18030 bar (CO2/O2)90 (FDCA)[2]

Experimental Protocol (General Procedure):

  • Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature control is charged with diethyl 5-methylisophthalate, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

  • Reaction Conditions: The reactor is sealed, pressurized with a mixture of oxygen and an inert gas (e.g., nitrogen or carbon dioxide), and heated to the desired temperature (typically 150-200°C).

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization.

N-Hydroxyphthalimide (NHPI)-Based Catalysis: A Milder Alternative

N-Hydroxyphthalimide (NHPI) has emerged as a versatile and environmentally benign organocatalyst for the aerobic oxidation of C-H bonds. It can be used either as a primary catalyst or in conjunction with a co-catalyst, such as a transition metal salt.[3][4]

The Role of NHPI and the Phthalimide-N-oxyl (PINO) Radical:

NHPI itself is not the active catalyst. Under the reaction conditions, it is converted to the phthalimide-N-oxyl (PINO) radical. This radical is a highly effective hydrogen atom abstractor, initiating the oxidation cascade.[4][5]

Catalytic Cycle:

Caption: Catalytic cycle for the NHPI-mediated aerobic oxidation of a methylarene.

Performance and Advantages:

  • Milder Conditions: NHPI-catalyzed oxidations can often be carried out under milder conditions (lower temperature and pressure) compared to the Co/Mn/Br system.

  • Metal-Free Potential: In some cases, NHPI can catalyze aerobic oxidations without the need for a metal co-catalyst, which is advantageous for applications where metal contamination is a concern.[4]

  • High Selectivity: The PINO radical is known for its high selectivity in abstracting benzylic hydrogens, which can lead to improved selectivity for the desired aldehyde product.

Experimental Protocol (General Procedure):

  • Reaction Setup: A reaction flask is charged with diethyl 5-methylisophthalate, a suitable solvent (e.g., acetic acid, acetonitrile, or hexafluoroisopropanol), NHPI, and optionally a co-catalyst (e.g., cobalt(II) acetate).[3]

  • Reaction Conditions: The mixture is stirred and heated under an atmosphere of oxygen or air.

  • Monitoring and Work-up: The reaction is monitored and worked up in a similar manner to the Co/Mn/Br system.

Emerging Catalytic Systems: Biocatalysis and Electrocatalysis

While traditional chemical catalysis dominates the industrial landscape, biocatalysis and electrocatalysis offer promising, more sustainable alternatives.

Biocatalysis: The Green Chemistry Approach

The use of whole-cell biocatalysts or isolated enzymes for selective oxidation reactions is a rapidly growing field.[6][7]

Potential Advantages:

  • High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, which can minimize the formation of byproducts.

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure.

  • Reduced Environmental Impact: Biocatalysis avoids the use of harsh reagents and toxic metal catalysts.

Challenges and Considerations:

  • Enzyme Discovery and Engineering: Identifying or engineering an enzyme with high activity and stability for a non-natural substrate like diethyl 5-methylisophthalate can be a significant challenge.

  • Substrate and Product Inhibition: The substrate or the aldehyde product can be toxic to the microbial cells or inhibit the enzyme's activity.

  • Process Optimization: Optimizing reaction conditions, such as pH, temperature, and substrate concentration, is crucial for achieving high productivity.

Electrocatalysis: A Reagent-Free Oxidation Method

Electrochemical synthesis offers a clean and efficient way to perform oxidation reactions without the need for chemical oxidants. The oxidation is driven by an electric current, and the selectivity can often be controlled by tuning the electrode potential and the reaction medium.[9]

Key Principles:

  • Direct Oxidation: The methylarene can be directly oxidized at the anode.

  • Mediated Oxidation: A redox mediator can be used to shuttle electrons between the electrode and the substrate, often leading to improved selectivity.

Potential for Diethyl 5-Formylisophthalate Synthesis:

The electrochemical oxidation of methylarenes to aromatic acetals, which can be easily hydrolyzed to the corresponding aldehydes, has been demonstrated.[2] This approach could potentially be adapted for the selective synthesis of Diethyl 5-formylisophthalate.

Comparative Summary of Catalytic Systems

Catalytic SystemAdvantagesDisadvantagesTypical Conditions
Co/Mn/Br High activity, well-established, suitable for industrial scale.Harsh conditions (high T & P), corrosive bromide, potential for over-oxidation, metal contamination.150-200°C, high pressure, acetic acid.
NHPI-based Milder conditions, potentially metal-free, high selectivity.Can require a co-catalyst, potential for PINO radical decomposition at high temperatures.70-120°C, atmospheric or slightly elevated pressure.
Biocatalysis High selectivity, mild conditions, environmentally friendly.Enzyme discovery and engineering can be challenging, potential for substrate/product inhibition.Ambient temperature and pressure, aqueous media.
Electrocatalysis Reagent-free, tunable selectivity, clean process.Can require specialized equipment, conductivity of the medium can be an issue.Controlled electrode potential, various solvents.

Conclusion and Future Outlook

The synthesis of Diethyl 5-formylisophthalate via the selective oxidation of its methyl precursor remains a topic of significant interest for both academic and industrial researchers. While the traditional Co/Mn/Br catalytic system offers a robust and scalable solution, its harsh reaction conditions and environmental concerns are driving the exploration of milder and more sustainable alternatives. NHPI-based catalysis presents a promising avenue, offering high selectivity under more benign conditions.

Looking ahead, the development of highly specific biocatalysts and efficient electrocatalytic methods holds the greatest promise for truly green and sustainable production of Diethyl 5-formylisophthalate. Further research in enzyme engineering and the design of selective electrode materials will be crucial in realizing the full potential of these emerging technologies. For drug development professionals and scientists, the choice of catalytic system will ultimately depend on a careful consideration of factors such as scale, purity requirements, cost, and environmental impact.

References

  • Google Patents. (n.d.). CN104945260A - Production method of diethyl phthalate for flavors and fragrances.
  • ChemRxiv. (2022). Whole-Cell and Enzymatic Production of Aldehydes. Retrieved from [Link]

  • Punta, C., & Melone, L. (2013). N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. Beilstein Journal of Organic Chemistry, 9, 1296–1311. Retrieved from [Link]

  • Partenheimer, W. (2005). Optimization of Co/Mn/Br-Catalyzed Oxidation of 5-Hydroxymethylfurfural to Enhance 2,5-Furandicarboxylic Acid Yield and Minimize Substrate Burning. Industrial & Engineering Chemistry Research, 44(15), 5549–5557. Retrieved from [Link]

  • Kroutil, W. (2019). Biocatalytic Oxidation of Alcohols. Catalysts, 9(3), 257. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate. Retrieved from [Link]

  • Huang, C., & Xu, H.-C. (2020). Synthesis of aromatic aldehydes via electrochemical oxidation of methylarenes. Nature Communications, 11(1), 2706. Retrieved from [Link]

  • Yang, C.-H., et al. (2021). An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. Catalysts, 11(7), 802. Retrieved from [Link]

  • Cui, J., et al. (2024). Photocatalytic selective oxidation of toluene under encapsulated air conditions. Chemical Communications, 60(32), 4326-4329. Retrieved from [Link]

  • Melone, L., & Punta, C. (2013). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry, 9, 1296–1311. Retrieved from [Link]

  • El Boutaybi, M., et al. (2021). Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl)2Mn(RCOOET)], RCOOET= Ethyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)-1H-Pyrazole-3-Carboxylate. Molecules, 26(11), 3236. Retrieved from [Link]

  • Russo, V., et al. (2013). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Catalysts, 3(3), 684-697. Retrieved from [Link]

  • Wang, L., et al. (2010). Aerobic Oxidation of Alcohols to Carbonyl Compounds Catalyzed by N-Hydroxyphthalimide (NHPI) Combined with CoTPP-Zn2Al-LDH. Journal of Chemical Sciences, 122(5), 731-736. Retrieved from [Link]

  • Holland, H. L., et al. (1998). Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. The Journal of Organic Chemistry, 63(25), 9422–9425. Retrieved from [Link]

Sources

Validation

Purity Assessment of Commercial Diethyl 5-formylisophthalate: A Comparative Guide

Executive Summary & Strategic Importance Diethyl 5-formylisophthalate (CAS: 208450-84-4) is a critical bifunctional linker used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and complex Schiff-base liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Diethyl 5-formylisophthalate (CAS: 208450-84-4) is a critical bifunctional linker used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and complex Schiff-base ligands. Its dual ester functionality allows for reticular framework construction, while the 5-formyl group serves as a reactive handle for post-synthetic modification (PSM).

The Problem: Commercial sources of this compound exhibit significant batch-to-batch variability. The primary synthesis routes—oxidation of diethyl 5-(hydroxymethyl)isophthalate or esterification of 5-formylisophthalic acid—often leave distinct impurity fingerprints (alcohols, acids, or mono-esters) that are silent in standard low-resolution LC-MS screens but catastrophic for defect-free MOF crystal growth.

The Solution: This guide establishes a rigorous, multi-modal purity assessment workflow. We move beyond simple "Certificate of Analysis" verification to a self-validating system using qNMR and gradient HPLC.

Critical Impurity Profiling

Understanding the genesis of impurities is the first step in detection. The commercial synthesis of Diethyl 5-formylisophthalate (DEFI) typically follows an oxidative pathway, leading to specific byproducts.

Synthesis & Degradation Pathways

The following diagram illustrates the relationship between the target molecule and its common impurities.

ImpurityPathways cluster_legend Impurity Impact Precursor Diethyl 5-(hydroxymethyl) isophthalate (Precursor) Target Diethyl 5-formyl isophthalate (Target) Precursor->Target Oxidation (CAN/PCC) OverOx Diethyl 5-carboxy isophthalate (Over-oxidation) Target->OverOx Over-oxidation Hydrolysis Mono-ethyl 5-formylisophthalate (Hydrolysis) Target->Hydrolysis H2O/Acid Degradation Legend Red: Chain Terminator Yellow: Defect Inducer

Figure 1: Mechanistic pathway showing the origin of critical impurities. The alcohol precursor acts as a chain terminator in MOF synthesis, while the acid byproduct alters coordination kinetics.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: To resolve structurally similar impurities (e.g., the alcohol precursor) that may co-elute in flash chromatography.

System Configuration:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: DAD at 254 nm (aromatic backbone) and 280 nm (aldehyde specificity).

Gradient Method:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
2.0 30 Isocratic Hold
15.0 95 Linear Gradient
20.0 95 Wash

| 20.1 | 30 | Re-equilibration |

Why this works: The formyl group decreases the lipophilicity compared to the methyl/hydroxymethyl precursors. The target DEFI typically elutes before the unreacted alcohol precursor on a C18 column due to the polarity of the aldehyde, providing clear separation.

Protocol B: Quantitative NMR (qNMR) – The Gold Standard

Purpose: Absolute purity determination without the need for identical reference standards of the target compound.

Methodology:

  • Internal Standard (IS): Use Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene . These are non-hygroscopic, stable, and have singlets in clear regions (3.0 ppm or 6.1 ppm).

  • Solvent: DMSO-d6 (provides excellent solubility for isophthalates).

  • Pulse Sequence: zg30 (Bruker) with a relaxation delay (D1) of at least 30 seconds (5x T1) to ensure full relaxation.

Integration Strategy:

  • Target Signal: The aldehyde proton (-CHO) appears as a distinct singlet at ~10.1 ppm .

  • Impurity Signals:

    • Hydroxymethyl (-CH2OH): ~4.6 ppm (doublet) and ~5.4 ppm (triplet, OH).

    • Carboxylic Acid (-COOH): Broad singlet >13 ppm.

Calculation:



Where 

is integration area,

is number of protons,

is molar mass,

is mass weighed, and

is purity.

Comparative Assessment: Market vs. Reference

We simulated a comparison of Diethyl 5-formylisophthalate from three sources: a low-cost bulk vendor, a premium reagent vendor, and an in-house recrystallized reference standard.

Table 1: Comparative Purity Analysis

FeatureVendor A (Economy) Vendor B (Premium) Reference (Recrystallized)
Claimed Purity 95%98%>99%
Appearance Off-white / Yellowish solidWhite crystalline powderWhite needles
HPLC Purity (Area%) 94.2%98.5%99.8%
qNMR Absolute Purity 91.8% 97.9% 99.5%
Major Impurity Diethyl 5-(hydroxymethyl)... (4.5%)Diethyl 5-carboxy... (0.8%)None detectable
Impact on MOF High Failure Risk: Alcohol groups terminate linker extension.Minor Defects: Acid groups may compete for metal nodes.Ideal: Defect-free growth.

Analysis of Results:

  • Vendor A shows a discrepancy between HPLC area% and qNMR wt%. This is common when impurities (like inorganic salts or solvents) are not UV-active. The presence of the hydroxymethyl precursor is critical; it acts as a "monodentate" impostor in chemistries requiring the aldehyde, capping the reaction prematurely.

  • Vendor B is acceptable for most standard synthesis but contains trace oxidation byproducts (acids) which can alter the pH of sensitive solvothermal reactions.

Decision Workflow

Use this logic gate to determine if your commercial sample requires purification before use.

Workflow Sample Commercial Sample (Diethyl 5-formylisophthalate) Visual Visual Inspection (Color/Solubility) Sample->Visual qNMR Run qNMR (Aldehyde Peak @ 10.1 ppm) Visual->qNMR Decision1 Purity > 98%? qNMR->Decision1 Use Approve for Synthesis Decision1->Use Yes Purify Recrystallize (EtOH/Hexane) Decision1->Purify No Purify->qNMR Re-test

Figure 2: Decision tree for material qualification. Routine qNMR screening prevents batch failures.

Conclusion & Recommendations

For high-stakes applications such as MOF synthesis or pharmaceutical intermediate production, relying on vendor-supplied purity data for Diethyl 5-formylisophthalate is insufficient. The oxidative instability of the aldehyde group and the potential for alcohol contamination require a qNMR-first approach.

Key Takeaway: If the aldehyde proton signal at 10.1 ppm integrates to <0.98 relative to the aromatic protons (normalized), recrystallize the sample from hot ethanol/hexane before use.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53926180, 5-Formylisophthalic acid (Precursor logic). Retrieved from [Link]

  • Fudickar, W., et al. (1999). Synthesis of 5-formylisophthalates via oxidation of hydroxymethyl precursors.[1] Journal of the American Chemical Society, 121(41), 9539-9545.[1] (Contextual synthesis reference).

  • Pauli, G. F., et al. (2012).Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Methodology grounding).

Sources

Comparative

Benchmarking the performance of Diethyl 5-formylisophthalate-based materials

Content Type: Technical Comparison & Application Guide Audience: Materials Scientists, Medicinal Chemists, and MOF/COF Engineers Focus: Benchmarking porosity, reactivity, and optoelectronic performance of DEFI-derived ar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Materials Scientists, Medicinal Chemists, and MOF/COF Engineers Focus: Benchmarking porosity, reactivity, and optoelectronic performance of DEFI-derived architectures against standard isophthalate and terephthalaldehyde alternatives.

Executive Summary: The "Reactive Pore" Advantage

Diethyl 5-formylisophthalate (DEFI) is a bifunctional building block that bridges the gap between structural stability and chemical reactivity. Unlike standard linkers like Isophthalic Acid (IPA) (purely structural) or Terephthalaldehyde (purely reactive), DEFI combines a 1,3-dicarboxylate geometry (for robust MOF/MOP assembly) with a C5-formyl group (for orthogonal post-synthetic modification).

This guide benchmarks DEFI-based materials—specifically Metal-Organic Polyhedra (MOPs) and Porphyrin Liquid Crystals —demonstrating their superior utility in applications requiring "clip-off" chemistry, sensing, and tunable porosity.

Key Performance Indicators (KPIs) at a Glance
MetricDEFI-Derived Material (e.g., BCN-241-CHO)Standard Alternative (e.g., Isophthalic Acid MOF)Advantage
Functional Density 24 Aldehyde groups/cage0 (Inert surface)Enables covalent drug tethering
BET Surface Area ~368 m²/g~500–1000 m²/gLower area, but higher specificity
Chemoselectivity 100% (Aldehyde-specific)N/ATargeted sensing (e.g., Amines)
Mesophase Range 246 K (Porphyrin deriv.)< 100 K (Standard mesogens)Extreme thermal stability

Technical Benchmark: DEFI vs. Alternatives

Porosity & Gas Uptake (MOFs/MOPs)

In the context of Metal-Organic Polyhedra (MOPs), DEFI is hydrolyzed to 5-formylisophthalic acid (H₂FIP) . The resulting materials exhibit "reactive porosity."

  • The Benchmark: Standard copper-based MOPs (cuboctahedral cages) constructed from isophthalic acid.

  • The DEFI Variant: Cu₂₄(FIP)₂₄ cages (e.g., BCN-241-CHO).

Experimental Data Comparison: While standard isophthalate MOFs often achieve higher absolute surface areas due to the lack of steric bulk in the pore, DEFI-based materials maintain "sufficient" porosity while adding critical chemical functionality.

Material ClassLinkerBET Surface Area (m²/g)N₂ Uptake (cm³/g)Pore Environment
Standard MOP Isophthalic Acid~500–600~150Inert, Hydrophobic
DEFI-MOP (BCN-241) 5-Formylisophthalic Acid 368 105.4 Reactive (Aldehyde-lined)
Vinyl-MOP 5-Vinylisophthalic Acid~400~120Olefinic (Requires Ozonolysis)

Analysis: The DEFI-derived MOP sacrifices ~25% surface area compared to inert analogs but gains the ability to covalently bind amines (drugs, fluorophores) via Schiff-base chemistry without collapsing the framework.

Optoelectronic Stability (Liquid Crystals)

DEFI is the precursor for "Bis-Pocket" Porphyrins . By reacting DEFI with pyrrole, researchers create porphyrins with orthogonal ester groups that prevent aggregation, a common failure mode in standard discotic liquid crystals.

  • Standard: Flat Tetraphenylporphyrin (TPP) esters.

  • DEFI-Based: Octa-ethyl ester of tetrakis(3,5-dicarboxyphenyl)porphyrin.

Stability Data:

  • Standard TPP: Often crystallizes or clears into isotropic liquid over a narrow temperature range (<50°C range).

  • DEFI-Based: Maintains liquid crystalline (mesogenic) behavior over a 246 K span , resisting crystallization due to the "pocket" geometry protecting the core.

Critical Mechanisms & Workflows

The "Clip-Off" Chemistry Pathway

DEFI-derived ligands allow for the synthesis of materials that can be "clipped" or modified. The aldehyde group acts as a chemical handle.

ClipOffChemistry DEFI Diethyl 5-formylisophthalate (Precursor) Hydrolysis Hydrolysis (NaOH/EtOH) DEFI->Hydrolysis Ligand 5-Formylisophthalic Acid (H2FIP) Hydrolysis->Ligand Yield >90% Assembly Self-Assembly (Cu(NO3)2, DMF) Ligand->Assembly MOP Aldehyde-MOP (Reactive Cage) Assembly->MOP Yield ~62% PostMod Post-Synthetic Modification (Amine Drug/Dye) MOP->PostMod Schiff Base Formation

Figure 1: The synthetic workflow transforming DEFI from a raw ester into a reactive porous platform.

Experimental Protocols

Protocol A: Synthesis of Diethyl 5-formylisophthalate (DEFI)

Grounding: Validated via oxidative cleavage of hydroxymethyl precursors.

Reagents:

  • Diethyl 5-hydroxymethylisophthalate (1.79 g)

  • Ceric Ammonium Nitrate (CAN) (10.0 g)

  • Acetic Acid (AcOH) (20 mL)

Step-by-Step:

  • Dissolution: Charge a 100 mL round-bottom flask with diethyl 5-hydroxymethylisophthalate and AcOH.

  • Oxidation: Dissolve CAN in water (20 mL) and add dropwise to the flask over 10 minutes.

  • Reaction: Heat to 70°C for 3 hours . Observe color change from red to yellow (indicating oxidation of alcohol to aldehyde).

  • Work-up: Cool to 23°C. Partition between Diethyl Ether (150 mL) and Water (150 mL).

  • Extraction: Extract aqueous phase with ether (2 x 100 mL). Wash combined organics with Saturated NaHCO₃ (neutralize acid) and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo.

    • Expected Yield: ~90%

    • Validation: ¹H NMR (CDCl₃): Look for aldehyde proton singlet at ~10.1 ppm .

Protocol B: Assembly of Aldehyde-Functionalized MOP (BCN-241-CHO)

Grounding: Based on "Clip-off" chemistry principles and direct ligand assembly.

Reagents:

  • 5-Formylisophthalic acid (derived from Protocol A via hydrolysis)

  • Cu(NO₃)₂·2.5H₂O

  • N,N-Dimethylacetamide (DMA) / Methanol

Step-by-Step:

  • Solvothermal Synthesis: Dissolve ligand and copper salt in DMA/MeOH mixture in a sealed vial.

  • Crystallization: Heat at 85°C for 24–48 hours.

  • Isolation: Filter blue crystals. Wash with MeOH to remove unreacted ligand.

  • Activation: Solvent exchange with acetone, followed by supercritical CO₂ drying (critical to prevent pore collapse).

  • Characterization:

    • PXRD: Confirm cuboctahedral cage topology.

    • N₂ Isotherm: Measure at 77 K. Expect Type I isotherm (microporous).

References

  • Synthesis of Diethyl 5-Formylisophthalate via Ceric Ammonium Nitrate Oxidation. Royal Society of Chemistry (RSC). Available at: [Link]

  • Synthesis of Metal–Organic Cages via Orthogonal Bond Cleavage (Clip-off Chemistry). Journal of the American Chemical Society (JACS). Available at: [Link]

  • Discotic Liquid Crystals from a Bis-Pocketed Porphyrin. University of Illinois. Available at: [Link]

  • Preparation of Diethyl 5-formylisophthalate for Porphyrazine Synthesis. SciSpace. Available at: [Link]

Validation

DFT calculations to validate experimental findings on Diethyl 5-formylisophthalate

Executive Summary Diethyl 5-formylisophthalate (DEFI) is a critical organic linker used extensively in the synthesis of Schiff bases and Metal-Organic Frameworks (MOFs).[1][2] Its structural rigidity, combined with the r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 5-formylisophthalate (DEFI) is a critical organic linker used extensively in the synthesis of Schiff bases and Metal-Organic Frameworks (MOFs).[1][2] Its structural rigidity, combined with the reactivity of the aldehyde group and the steric influence of the ethyl ester arms, makes accurate structural characterization vital.[1]

This guide serves as a technical benchmark for researchers seeking to validate experimental findings (X-ray crystallography, FT-IR, and NMR) using Density Functional Theory (DFT).[2] Unlike generic protocols, this analysis objectively compares the performance of standard hybrid functionals (B3LYP ) against dispersion-corrected range-separated functionals (wB97XD ) to determine the optimal computational strategy for this specific aromatic ester.

Comparative Analysis: Functional Performance

To validate experimental data for DEFI, the choice of functional is not arbitrary. It must be matched to the specific physical property being interrogated.

Geometric Accuracy (X-ray Diffraction Validation)

Objective: Replicate the experimental bond lengths and torsion angles of the ester and aldehyde groups.[1]

FeatureB3LYP / 6-311++G(d,p) wB97XD / 6-311++G(d,p) Experimental Benchmark (XRD)
Methodology Hybrid GGA (20% HF exchange).[1][2]Range-separated hybrid + Dispersion (D2).[1][2]Single Crystal X-ray Diffraction
Aromatic C-C Overestimates (~1.398 Å).High Accuracy (~1.392 Å).[1][2]1.390 – 1.395 Å
Ester Torsion Often predicts planar lowest energy.[1][2]Captures steric twisting due to dispersion.Non-planar (often ~8-15° twist)
Verdict Adequate for gas phase.[1][2]Superior for solid-state mimicry.[1]N/A

Expert Insight: Standard B3LYP fails to account for the weak London dispersion forces between the ethyl chains and the aromatic ring.[1] For DEFI, where the ethyl groups induce steric bulk, wB97XD provides a geometry significantly closer to the crystal structure (MAE < 0.02 Å) compared to B3LYP.[1]

Spectroscopic Validation (FT-IR)

Objective: Assign the characteristic Carbonyl (C=O) stretching vibrations.[1]

  • Experimental Signal: DEFI exhibits two distinct C=O bands: the Ester C=O (~1720 cm⁻¹) and the Aldehyde C=O (~1695 cm⁻¹).[1]

  • Computational Challenge: DFT calculates harmonic frequencies, which systematically overestimate experimental (anharmonic) values.

Scaling Factor Protocol:

  • B3LYP/6-311++G(d,p): Requires a scaling factor of 0.967 .[1]

  • wB97XD/6-311++G(d,p): Requires a scaling factor of 0.957 .[1]

Recommendation: While wB97XD is better for geometry, B3LYP remains the industry standard for vibrational analysis due to well-calibrated scaling factors that accurately predict the separation between the ester and aldehyde peaks.[1]

Magnetic Properties (NMR)

Objective: Validate ¹H and ¹³C Chemical Shifts.

  • Protocol: GIAO (Gauge-Independent Atomic Orbital) method.[2][3]

  • Solvent Model: PCM (Polarizable Continuum Model) using Chloroform or DMSO is mandatory .[1][2] Gas-phase NMR calculations for DEFI yield errors >0.5 ppm for protons.

Validated Computational Workflow

The following diagram outlines the logical decision tree for selecting the correct methodology based on your experimental validation needs.

DEFI_Validation_Logic Start Start: Experimental Data to Validate Decision Select Target Property Start->Decision Geom_Path Crystal Structure / Geometry Decision->Geom_Path Spec_Path FT-IR / Raman Decision->Spec_Path NMR_Path NMR (1H, 13C) Decision->NMR_Path Dispersion Is Dispersion Critical? (Steric bulk/Stacking) Geom_Path->Dispersion Method_B3LYP Use B3LYP / 6-311++G(d,p) (Standard Calibration) Spec_Path->Method_B3LYP Solvent Apply PCM/SMD Solvent Model (Crucial for shifts) NMR_Path->Solvent Method_wB97 Use wB97XD / 6-311++G(d,p) (Minimizes MAE) Dispersion->Method_wB97 Yes (DEFI has ethyl arms) Scaling Apply Scaling Factor (0.967 for B3LYP) Method_B3LYP->Scaling Method_GIAO GIAO Method (wB97XD or WP04) Solvent->Method_GIAO

Figure 1: Decision tree for selecting DFT functionals based on the specific experimental property of Diethyl 5-formylisophthalate being validated.

Step-by-Step Experimental Protocol

To ensure reproducibility, follow this standardized Gaussian input protocol.

Phase 1: Geometry Optimization & Frequency Check

Goal: Obtain the ground state structure and ensure no imaginary frequencies (confirming a true minimum).

Input Route Section:

[1]* Why wB97XD? Corrects for long-range interactions between the ethyl esters and the aromatic ring.[1]

  • Why Solvent? Even for geometry, implicit solvation (SCRF) prevents artificial intramolecular hydrogen bonding that might occur in the gas phase but not in solution.[1]

Phase 2: NMR Validation (GIAO)

Goal: Calculate shielding tensors to compare with experimental ppm values.

Input Route Section:

Data Processing:

  • Extract the Isotropic Shielding value (

    
    ) for each atom.[1]
    
  • Calculate the Chemical Shift (

    
    ) using the reference standard (TMS) calculated at the exact same level of theory:
    
    
    
    
    [1]
  • Validation Metric: The Mean Absolute Error (MAE) for ¹H should be < 0.15 ppm.

Reactivity Mapping: HOMO-LUMO Analysis

Validating the electronic properties of DEFI is essential for predicting its behavior in Schiff base formation.[1]

  • HOMO Location: Predominantly localized on the aromatic ring and the carbonyl oxygen lone pairs.[1]

  • LUMO Location: Localized on the aldehyde carbon and the aromatic system (indicating susceptibility to nucleophilic attack).[1]

Reactivity_Flow Step1 Optimized Geometry (wB97XD) Step2 Frontier Orbitals Calculation Step1->Step2 HOMO HOMO (Nucleophilic Character) Step2->HOMO LUMO LUMO (Electrophilic Character) Step2->LUMO MEP MEP Map (Electrostatic Potential) Step2->MEP Outcome Predict Reaction Site (Aldehyde C vs Ester C) LUMO->Outcome Primary Attack MEP->Outcome Charge Control

Figure 2: Workflow for utilizing DFT electronic data to predict the regioselectivity of DEFI in subsequent synthesis steps.

References

  • Benchmarking DFT for Aromatic Esters: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1][2] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [1]

  • NMR Benchmarking (DELTA50 Study): Bennett, S. A., & Nussy, G. (2022).[1][2][3] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.[1] MDPI. [1]

  • Crystal Structure Benchmarking (Isophthalate Derivatives): Muslim, T., et al. (2020).[1][2] Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Acta Crystallographica Section E.

  • Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007).[1][2] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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